molecular formula C23H29ClO9 B15595007 Chlorouvedalin

Chlorouvedalin

Cat. No.: B15595007
M. Wt: 484.9 g/mol
InChI Key: BQXRLMULBZGQJI-RBQHGCBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorouvedalin is a useful research compound. Its molecular formula is C23H29ClO9 and its molecular weight is 484.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H29ClO9

Molecular Weight

484.9 g/mol

IUPAC Name

methyl (3aS,5S,6E,10Z,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate

InChI

InChI=1S/C23H29ClO9/c1-11-8-7-9-15(21(27)30-6)18(31-14(4)25)19(33-22(28)23(5,29)13(3)24)17-12(2)20(26)32-16(17)10-11/h9-10,13,16-19,29H,2,7-8H2,1,3-6H3/b11-10-,15-9+/t13?,16-,17+,18+,19?,23?/m1/s1

InChI Key

BQXRLMULBZGQJI-RBQHGCBHSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Molecular intricacies of Chlorouvedalin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 2, 2025 – In the ongoing quest for novel therapeutic agents, the natural world continues to be a profound source of inspiration. This technical guide delves into the chemical and biological properties of Chlorouvedalin, a chlorinated guaiane-type sesquiterpene lactone. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of its structure, cytotoxic and potential anti-inflammatory activities, and the molecular pathways it modulates.

Chemical Structure and Properties

This compound is a sesquiterpene lactone with a complex stereochemistry. Its systematic IUPAC name is methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate. The key structural features include a chlorinated side chain and a reactive α-methylene-γ-lactone group, which are common in many biologically active sesquiterpene lactones.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₃H₂₉ClO₉
Molecular Weight 484.9 g/mol
CAS Number 24694-80-2
SMILES CC1=CC[C@H]2--INVALID-LINK--C(=O)OC)OC(=O)C)OC(=O)--INVALID-LINK--(C(C)Cl)O)C(=C)C(=O)O2

Biological Activity: A Focus on Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines. This activity is attributed to its ability to induce apoptosis, a form of programmed cell death, through the intrinsic pathway.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of this compound against various human tumor cell lines.

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HL-60 Promyelocytic Leukemia1.2
U-937 Histiocytic Lymphoma2.5
U-937/Bcl-2 Histiocytic Lymphoma (Bcl-2 overexpressing)3.8
SK-MEL-1 Malignant Melanoma5.0

Mechanism of Action: Elucidating the Apoptotic Pathway

The cytotoxic effects of this compound are mediated through the induction of apoptosis. Key events in this signaling cascade have been identified and are detailed below.

Signaling Pathway Diagram

Chlorouvedalin_Apoptosis_Pathway cluster_caspase Caspase Cascade This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 PARP PARP Caspase_3->PARP Cleaves Apoptosis Apoptosis Caspase_3->Apoptosis Cleaved_PARP Cleaved PARP (Inactive)

Chlorouvedalin: A Technical Guide to its Discovery, Natural Source, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorouvedalin is a chlorinated sesquiterpene lactone of the germacranolide type, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, and known biological activities of this compound and related compounds. It includes detailed, generalized experimental protocols for the isolation and characterization of germacranolide sesquiterpene lactones, as well as a summary of their cytotoxic and anti-inflammatory properties. The guide also presents diagrams of key signaling pathways, such as NF-κB and STAT3, that are modulated by this class of compounds, offering insights for further research and drug development.

Discovery and Natural Source

This compound was first isolated from the plant Uvedalia anomala, a species belonging to the Asteraceae family. The initial discovery and characterization were reported by Herz and Kumar in their 1981 publication in the journal Phytochemistry. Uvedalia anomala, also known by synonyms such as Smallanthus uvedalia or "Bear's-foot," has a history of use in traditional medicine for treating conditions like inflammation and swollen glands, suggesting the presence of bioactive compounds.[1][2][3][4]

The chemical structure of this compound is characterized by a germacranolide skeleton, which is a ten-membered carbocyclic ring fused to a γ-lactone. The presence of a chlorine atom is a distinguishing feature of this particular sesquiterpene lactone.

Compound Name This compound
CAS Number 24694-80-2
Molecular Formula C23H29ClO9
Molecular Weight 484.9 g/mol
Natural Source Uvedalia anomala (Asteraceae)

Experimental Protocols

While the specific details from the original discovery paper by Herz and Kumar were not accessible for this guide, the following sections provide detailed, generalized experimental protocols for the isolation and characterization of germacranolide sesquiterpene lactones from plants of the Asteraceae family. These methods are representative of the techniques commonly employed in natural product chemistry.

Isolation of Germacranolide Sesquiterpene Lactones

The isolation of germacranolide sesquiterpenes from plant material typically involves extraction followed by chromatographic separation.[5][6][7][8][9][10][11]

2.1.1. Extraction

  • Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of the plant material at room temperature and grind them into a fine powder.

  • Maceration: Macerate the powdered plant material with a suitable organic solvent, such as dichloromethane (B109758) or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 24-72 hours). Repeat the extraction process multiple times to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

2.1.2. Chromatographic Separation

  • Column Chromatography: Subject the crude extract to column chromatography on silica (B1680970) gel. Elute the column with a gradient of solvents with increasing polarity, typically starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate (B1210297) and then methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

  • Further Purification: Subject the combined fractions containing the compounds of interest to further purification steps, such as preparative TLC or repeated column chromatography (including reversed-phase chromatography), until pure compounds are obtained.

Characterization of Germacranolide Sesquiterpene Lactones

The structural elucidation of isolated sesquiterpene lactones is achieved through a combination of spectroscopic techniques.[5][7][12][13][14][15][16]

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: Provides information on the number and types of protons, their chemical environment, and their coupling relationships.

  • 13C NMR: Provides information on the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule and for the complete assignment of proton and carbon signals.

2.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Provides information on the fragmentation pattern of the molecule, which can aid in structural elucidation.[5][12][17]

Biological Activities

Sesquiterpene lactones, particularly those of the germacranolide type, are known to possess a wide range of biological activities, with cytotoxic and anti-inflammatory effects being the most prominent.[6][7][9][13][18][19]

Cytotoxic Activity

Germacranolide sesquiterpene lactones have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7][13][18] The α-methylene-γ-lactone moiety is a key structural feature responsible for this activity, as it can react with nucleophilic sites in biological macromolecules, such as proteins and DNA, through Michael addition.[19]

Table 1: Representative Cytotoxic Activities of Germacranolide Sesquiterpene Lactones

CompoundCell LineIC50 (µM)Reference
Tomentophantin AK562 (Leukemia)0.40[6][13]
Tomentophantin ACCRF-CEM (Leukemia)5.1[6][13]
Carpescernolide DK562 (Leukemia)1.59[15]
Strochunolide CHL-60 (Leukemia)0.18[7]
Germacrane Dilactone 4A549 (Lung Cancer)8.97[1]
Germacrane Dilactone 4HeLa (Cervical Cancer)10.23[1]

Note: The IC50 values presented are for related germacranolide sesquiterpene lactones and are intended to be representative of the potential activity of this class of compounds. Specific IC50 values for this compound were not available in the accessed literature.

Anti-inflammatory Activity

The anti-inflammatory properties of sesquiterpene lactones are well-documented.[12][17][20][21] They exert their effects through the modulation of key inflammatory signaling pathways.

3.2.1. Inhibition of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[5][6][12] Sesquiterpene lactones can inhibit the activation of NF-κB, thereby downregulating the production of inflammatory mediators.[20]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_NF_kB IκB-NF-κB (Inactive) IkB->IkB_NF_kB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NF_kB NF-κB (p50/p65) NF_kB->IkB_NF_kB NF_kB_active NF-κB (Active) Ub_Proteasome->NF_kB_active releases DNA DNA NF_kB_active->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression This compound This compound (Sesquiterpene Lactone) This compound->IKK_complex inhibits

NF-κB Signaling Pathway Inhibition by this compound.

3.2.2. Inhibition of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammation and cancer.[22][23][24][25][26] Some natural products have been shown to inhibit the STAT3 signaling pathway, leading to reduced inflammation and apoptosis in cancer cells. While direct evidence for this compound is lacking, it is a plausible mechanism of action for this class of compounds.

STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes STAT3_dimer_nuc STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc translocates DNA DNA STAT3_dimer_nuc->DNA binds to Gene_Expression Target Gene Expression DNA->Gene_Expression This compound This compound (Sesquiterpene Lactone) This compound->JAK inhibits

Potential STAT3 Signaling Pathway Inhibition.

Experimental Workflows

Bioassay-Guided Isolation

A common strategy in natural product drug discovery is bioassay-guided isolation. This involves fractionating a crude extract and testing the fractions for a specific biological activity. The most active fractions are then further purified to isolate the bioactive compound(s).

Bioassay_Guided_Isolation Plant_Material Plant Material (Uvedalia anomala) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions F1 F2 F3 ... Fn Fractionation->Fractions Bioassay Biological Assay (e.g., Cytotoxicity) Fractions->Bioassay Active_Fraction Identify Active Fraction(s) Bioassay->Active_Fraction Purification Further Purification of Active Fraction(s) Active_Fraction->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation

Bioassay-Guided Isolation Workflow.
In Vitro Cytotoxicity and Anti-inflammatory Assays

Standard in vitro assays are used to quantify the biological activity of isolated compounds.[1][18][20][21][27][28][29][30][31]

4.2.1. Cytotoxicity Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

4.2.2. Anti-inflammatory Assay (e.g., Nitric Oxide Production in Macrophages)

  • Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound and Stimulant Treatment: Pre-treat the cells with various concentrations of the test compound for a short period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Nitrite (B80452) Measurement: Measure the amount of nitric oxide (NO) produced by the cells by quantifying the nitrite concentration in the cell culture supernatant using the Griess reagent.

  • Inhibition Calculation: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound, a chlorinated germacranolide sesquiterpene lactone from Uvedalia anomala, belongs to a class of natural products with significant potential for drug development, particularly in the areas of oncology and inflammatory diseases. While specific quantitative data for this compound's biological activities are not widely available in recent literature, the well-established cytotoxicity and anti-inflammatory properties of related compounds strongly suggest its promise as a bioactive molecule.

Future research should focus on re-isolating this compound to obtain comprehensive spectroscopic data and to perform extensive in vitro and in vivo biological evaluations. Mechanistic studies to definitively elucidate its molecular targets and signaling pathways will be crucial for its development as a potential therapeutic agent. Furthermore, structure-activity relationship studies could guide the synthesis of novel analogs with improved potency and selectivity. This in-depth technical guide serves as a foundational resource for researchers embarking on the further investigation of this intriguing natural product.

References

Unveiling the Molecular Targets of Novel Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Understanding the specific proteins or pathways with which a bioactive compound interacts is fundamental to elucidating its mechanism of action, predicting potential toxicities, and optimizing its therapeutic efficacy. This technical guide provides an in-depth overview of a systematic approach to identifying the molecular targets of a novel compound, exemplified by the hypothetical case of "Chlorouvedalin." While specific data for this compound is not publicly available, this document outlines the established experimental workflows, data presentation strategies, and key visualization techniques that researchers can employ to successfully identify and validate the molecular targets of any new chemical entity.

Introduction to Target Identification

The journey from a hit compound to a viable drug candidate hinges on the precise identification of its molecular target(s). This process, known as target identification and validation, involves a multi-pronged approach that combines computational and experimental strategies to pinpoint the cellular components that are directly modulated by the compound. A robust target identification workflow not only illuminates the therapeutic potential of a compound but also provides invaluable insights into its off-target effects, which are crucial for safety assessment.

Experimental Workflow for Molecular Target Identification

A typical workflow for identifying the molecular targets of a novel compound can be conceptualized in a series of logical steps, from initial screening to in-depth validation.

Target Identification Workflow cluster_discovery Discovery Phase cluster_identification Target Identification Phase cluster_validation Target Validation Phase Compound Synthesis Compound Synthesis High-Throughput Screening High-Throughput Screening Compound Synthesis->High-Throughput Screening Bioactive Compound Hit Identification Hit Identification High-Throughput Screening->Hit Identification Phenotypic Effect Affinity Chromatography Affinity Chromatography Hit Identification->Affinity Chromatography Identified Hit Mass Spectrometry Mass Spectrometry Affinity Chromatography->Mass Spectrometry Enriched Proteins Quantitative Proteomics Quantitative Proteomics Mass Spectrometry->Quantitative Proteomics Protein Identification Binding Assays Binding Assays Quantitative Proteomics->Binding Assays Potential Targets Enzymatic Assays Enzymatic Assays Binding Assays->Enzymatic Assays Confirmed Binders Cell-Based Assays Cell-Based Assays Enzymatic Assays->Cell-Based Assays Functional Modulation In Vivo Models In Vivo Models Cell-Based Assays->In Vivo Models Validated Target MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (Target of this compound) MEK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Apoptosis Apoptosis Transcription Factors->Apoptosis

An In-depth Technical Guide to the Natural Abundance and Isolation of Chlorouvedalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural abundance, geographical distribution, and isolation of Chlorouvedalin, a sesquiterpene lactone with potential therapeutic applications. Due to the limited availability of data specifically for this compound, this guide also incorporates information from closely related compounds and general methodologies applicable to this class of natural products.

Natural Abundance and Geographical Distribution

This compound is a sesquiterpene lactone naturally occurring in the plant species Smallanthus uvedalia, commonly known as bear's foot or hairy leafcup. This herbaceous perennial is a member of the Asteraceae family and is native to the Central and Eastern United States. Its habitat includes moist forests, bottomland forests, and disturbed areas.

Table 1: Natural Abundance of Related Sesquiterpene Lactones in Smallanthus sonchifolius

CompoundPlant SpeciesPlant PartConcentration (Fresh Weight)Concentration (% in Ethanolic Extract)Reference
UvedalinSmallanthus sonchifoliusLeaves0.21 mg/g0.56% - 0.88%[1]
Enhydrin (B1240213)Smallanthus sonchifoliusLeaves0.74 mg/g1.26% - 1.67%[1]

*Note: The data presented in this table is for the related compounds uvedalin and enhydrin from Smallanthus sonchifolius. Further research is required to determine the precise concentration of this compound in Smallanthus uvedalia.

Experimental Protocols for Isolation and Purification

A specific, detailed protocol for the isolation of this compound has not been published. However, based on established methods for the extraction and purification of sesquiterpene lactones from plants in the Asteraceae family, a general and adaptable protocol is provided below.

2.1. General Experimental Workflow

The isolation of this compound from Smallanthus uvedalia would typically involve a multi-step process including extraction, partitioning, and chromatography.

Isolation_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_purification Chromatographic Purification Plant_Material Dried & Ground Smallanthus uvedalia Leaves Solvent_Extraction Maceration or Soxhlet Extraction with Ethanol (B145695) Plant_Material->Solvent_Extraction Crude_Extract Crude Ethanolic Extract Solvent_Extraction->Crude_Extract Partitioning Partitioning between Water and Dichloromethane (B109758) Crude_Extract->Partitioning Organic_Phase Dichloromethane Fraction (rich in sesquiterpene lactones) Partitioning->Organic_Phase Collect Aqueous_Phase Aqueous Fraction (polar compounds) Partitioning->Aqueous_Phase Discard Column_Chromatography Silica (B1680970) Gel Column Chromatography Organic_Phase->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

A generalized workflow for the isolation of this compound.

2.2. Detailed Methodologies

Step 1: Extraction

  • Plant Material Preparation: Air-dry the leaves of Smallanthus uvedalia at room temperature and then grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring. Alternatively, perform a Soxhlet extraction for a more exhaustive extraction.

  • Concentration: Filter the ethanolic extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Liquid-Liquid Partitioning

  • Suspension: Suspend the crude ethanolic extract in distilled water.

  • Partitioning: Transfer the aqueous suspension to a separatory funnel and perform liquid-liquid partitioning with dichloromethane (or another suitable organic solvent like ethyl acetate) three times.

  • Collection: Combine the organic phases (dichloromethane layers), which will contain the less polar sesquiterpene lactones, and dry it over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent from the organic phase to yield a dichloromethane fraction enriched with sesquiterpene lactones.

Step 3: Chromatographic Purification

  • Column Chromatography: Subject the enriched dichloromethane fraction to column chromatography on silica gel. Elute the column with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

  • Fraction Monitoring: Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system. Visualize the spots under UV light or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing the compound of interest and subject them to preparative HPLC for final purification. Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to isolate pure this compound.[2]

  • Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathways Modulated by Sesquiterpene Lactones

While specific studies on the signaling pathways affected by this compound are not yet available, the broader class of sesquiterpene lactones is known to modulate several key cellular signaling pathways, primarily through the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). The α-methylene-γ-lactone moiety present in many sesquiterpene lactones is a reactive Michael acceptor that can alkylate nucleophilic sites on proteins, including key signaling molecules.

3.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., inflammatory cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.

Sesquiterpene lactones are thought to inhibit the NF-κB pathway by directly alkylating and inactivating components of the IKK complex or by inhibiting the DNA binding of NF-κB itself.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkBa_NFkB->NFkB IκBα degradation This compound This compound (Sesquiterpene Lactone) This compound->IKK Inhibits This compound->NFkB_nuc Inhibits DNA binding DNA DNA NFkB_nuc->DNA Binds to Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Promotes Stimulus Inflammatory Stimulus Stimulus->Receptor

General mechanism of NF-κB pathway inhibition by sesquiterpene lactones.

3.2. Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in various cancers. Some sesquiterpene lactones have been shown to interfere with the MAPK/ERK pathway, although the exact mechanisms are often compound-specific and require further investigation.

Conclusion

This compound is a promising natural product from Smallanthus uvedalia. While specific data on its natural abundance and biological activity are still limited, the established methodologies for the isolation of related sesquiterpene lactones provide a solid foundation for future research. The known inhibitory effects of this class of compounds on key signaling pathways like NF-κB suggest that this compound may possess significant therapeutic potential. Further studies are warranted to quantify its presence in its natural source, to develop optimized and specific isolation protocols, and to elucidate its precise molecular mechanisms of action. Such research will be crucial for unlocking the full potential of this compound in drug development.

References

Methodological & Application

Application Notes and Protocols for In Vivo Animal Models in Chlorouvedalin Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorouvedalin, a novel natural product, has garnered interest for its potential therapeutic applications. While specific in vivo studies on this compound are not yet widely published, its chemical class and the known biological activities of related compounds from the Uvaria genus suggest significant potential for anti-inflammatory and anti-cancer properties. This document provides detailed application notes and standardized protocols for researchers to evaluate the efficacy and safety of this compound in relevant preclinical animal models.

The protocols outlined below are based on established and widely accepted methodologies for the in vivo assessment of novel chemical entities with suspected anti-inflammatory and cytotoxic activities. These will enable the generation of robust and reproducible data to support further drug development.

Application Notes

Rationale for In Vivo Studies

In vivo animal models are indispensable for understanding the complex biological effects of a novel compound like this compound in a whole-organism context. These studies are critical for:

  • Efficacy Assessment: To determine if this compound can produce a therapeutic effect in a living system.

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): To study the absorption, distribution, metabolism, and excretion (ADME) of this compound and its relationship with the observed therapeutic effects.

  • Toxicity and Safety Profile: To identify potential adverse effects and determine a safe therapeutic window.

Selection of Animal Models

The choice of an appropriate animal model is crucial for the successful preclinical evaluation of this compound. Based on the anticipated anti-inflammatory and anti-cancer activities, the following models are recommended:

  • For Anti-inflammatory Studies:

    • Carrageenan-Induced Paw Edema Model (Rat/Mouse): A classic model for acute inflammation, ideal for initial screening of anti-inflammatory activity.

    • Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model (Mouse): To assess the effect of this compound on systemic inflammatory responses and cytokine production.

  • For Anti-cancer Studies:

    • Xenograft Models (Immunocompromised Mice): Human cancer cell lines (e.g., from breast, lung, colon) are implanted into immunodeficient mice (e.g., Nude, SCID). This is a standard model to test the efficacy of a compound against human tumors.

    • Syngeneic Models (Immunocompetent Mice): Mouse cancer cell lines are implanted into mice with the same genetic background. This model is particularly useful for studying the interplay between the compound, the tumor, and the host immune system.

  • For Toxicity Studies:

    • Acute Oral Toxicity Study (Rat/Mouse): To determine the short-term toxicity and the median lethal dose (LD50) of this compound.

Experimental Protocols

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)

Objective: To determine the acute oral toxicity of this compound.

Animals: Female Swiss albino mice or Wistar rats (8-12 weeks old, 20-25g for mice, 150-200g for rats).

Methodology:

  • House the animals in standard conditions with free access to food and water.

  • Fast the animals overnight prior to dosing.

  • Administer a single oral dose of this compound to one animal. The starting dose is typically 2000 mg/kg.

  • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

  • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • If the animal survives, use a higher dose in the next animal. If the animal dies, use a lower dose.

  • The dose for the next animal is adjusted up or down depending on the previous outcome.

  • The LD50 is calculated using the likelihood method.

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Animals: Wistar rats (150-200g) or Swiss albino mice (20-25g).

Methodology:

  • Divide the animals into four groups (n=6 per group):

    • Group I: Vehicle control (e.g., 0.5% Carboxymethyl cellulose)

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III: this compound (Test dose 1, e.g., 50 mg/kg, p.o.)

    • Group IV: this compound (Test dose 2, e.g., 100 mg/kg, p.o.)

  • Administer the vehicle, positive control, or this compound orally.

  • After 60 minutes, inject 0.1 ml of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Xenograft Tumor Model

Objective: To assess the in vivo anti-cancer efficacy of this compound.

Animals: Immunodeficient mice (e.g., Athymic Nude mice, 6-8 weeks old).

Methodology:

  • Culture a human cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Subcutaneously inject a suspension of the cancer cells (e.g., 5 x 10^6 cells in 0.1 ml of Matrigel/PBS) into the right flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (n=8-10 per group):

    • Group I: Vehicle control (e.g., PBS or a suitable solvent)

    • Group II: Positive control (a standard chemotherapeutic agent for the specific cancer type)

    • Group III: this compound (Test dose 1)

    • Group IV: this compound (Test dose 2)

  • Administer the treatments via a clinically relevant route (e.g., intraperitoneal, intravenous, or oral) according to a predetermined schedule (e.g., daily, every other day).

  • Measure the tumor volume (Volume = 0.5 x length x width²) and body weight of the mice twice a week.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.

  • Weigh the tumors and process them for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation

Table 1: Acute Oral Toxicity of this compound

Dose (mg/kg)Number of AnimalsMortalitySigns of Toxicity
200010/1[Describe observations]
500011/1[Describe observations]
............
LD50 (mg/kg) \multicolumn{3}{c}{[Calculated Value]}

Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Paw Volume (ml) at 3h% Inhibition of Edema
Vehicle Control-[Mean ± SEM]-
Indomethacin10[Mean ± SEM][Calculated Value]
This compound50[Mean ± SEM][Calculated Value]
This compound100[Mean ± SEM][Calculated Value]

Table 3: Anti-tumor Efficacy of this compound in a Xenograft Model

Treatment GroupDoseMean Final Tumor Volume (mm³)% Tumor Growth InhibitionMean Final Body Weight (g)
Vehicle Control-[Mean ± SEM]-[Mean ± SEM]
Positive Control[Dose][Mean ± SEM][Calculated Value][Mean ± SEM]
This compound[Dose 1][Mean ± SEM][Calculated Value][Mean ± SEM]
This compound[Dose 2][Mean ± SEM][Calculated Value][Mean ± SEM]

Visualizations

experimental_workflow_inflammation cluster_acclimatization Acclimatization cluster_grouping Grouping & Dosing cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis acclimatize Animal Acclimatization (7 days) randomize Randomization into Treatment Groups acclimatize->randomize dosing Oral Administration (Vehicle, Control, this compound) randomize->dosing carrageenan Carrageenan Injection (Sub-plantar) dosing->carrageenan 60 min measure Paw Volume Measurement (0, 1, 2, 3, 4 hours) carrageenan->measure analyze Calculate % Inhibition measure->analyze

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

experimental_workflow_cancer cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_treatment Treatment Phase cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis implant Subcutaneous Injection of Cancer Cells growth Tumor Growth to Palpable Size implant->growth randomize Randomization growth->randomize treatment Treatment Administration (Vehicle, Control, this compound) randomize->treatment monitor Tumor & Body Weight Measurement (Twice Weekly) treatment->monitor endpoint Tumor Excision & Analysis monitor->endpoint End of Study

Caption: Workflow for Xenograft Tumor Model Study.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Pro-inflammatory Signaling cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response stimulus e.g., LPS, Carrageenan NFkB NF-κB Pathway stimulus->NFkB MAPK MAPK Pathway stimulus->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines COX2 COX-2 NFkB->COX2 iNOS iNOS NFkB->iNOS MAPK->Cytokines inflammation Inflammation (Edema, Pain) Cytokines->inflammation COX2->inflammation iNOS->inflammation This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition

Caption: Hypothetical Signaling Pathway Modulated by this compound.

Application Notes and Protocols for the Quantification of Chlorouvedalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorouvedalin is a chlorinated guaianolide sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Accurate quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for research, quality control, and pharmacokinetic studies. While a specific, validated analytical method for this compound is not extensively documented in publicly available literature, methods for the quantification of structurally related sesquiterpene lactones (STLs) can be adapted. This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on established methods for similar compounds.

Chemical Profile of this compound

  • Chemical Name: this compound

  • CAS Number: 24694-80-2[1]

  • Molecular Formula: C₂₃H₂₉ClO₉[1]

  • Molecular Weight: 484.9 g/mol [1]

  • Class: Chlorinated Guaianolide Sesquiterpene Lactone

Analytical Methodologies

The primary methods for the quantification of sesquiterpene lactones are HPLC-UV and LC-MS/MS. Due to the presence of a chromophore in the α,β-unsaturated γ-lactone moiety, UV detection is a viable approach. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of STLs. The method relies on the separation of the analyte on a stationary phase with a suitable mobile phase, followed by detection using a UV detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity by coupling the separation power of HPLC with the mass-resolving capabilities of a tandem mass spectrometer. This is particularly advantageous for analyzing samples with low concentrations of this compound or in complex biological matrices.

Quantitative Data for Structurally Related Sesquiterpene Lactones

The following table summarizes the quantitative performance of HPLC methods for sesquiterpene lactones structurally related to this compound. These values can serve as a benchmark for the development and validation of a method for this compound.

CompoundMethodLinearity RangeLODLOQRecovery (%)Reference
PartheninNormal-Phase HPLC-UV200–2,000 ng19.0 ng60 ng97.04–101.6[2]
CoronopilinNormal-Phase HPLC-UV200–2,000 ng53.0 ng180 ng96.50–102.4[2]
Multiple STLsHPLC-DAD-MS>0.9993 (R²)--98.12–101.39[3]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is a general method for the quantification of sesquiterpene lactones and should be optimized and validated for this compound.

1. Materials and Reagents

  • This compound reference standard (purity >95%)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Acetic acid (optional, for mobile phase modification)

  • Methanol (for extraction)

  • Sample containing this compound (e.g., plant extract, formulation)

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Extract the sample with a suitable solvent such as methanol. Sonication or vortexing can be used to enhance extraction efficiency.

  • Centrifuge the extract to pellet any solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., Luna C18)[3]

  • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 15-60% acetonitrile in water over 25 minutes can be a starting point.[4] An acidic modifier like 0.2% (v/v) acetic acid in water can improve peak shape.[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Sesquiterpene lactones are often detected at 210 nm.[3][5] A DAD can be used to scan a range of wavelengths to determine the optimal wavelength for this compound.

  • Column Temperature: Ambient or controlled at 25-30 °C

5. Calibration Curve

  • Prepare a stock solution of the this compound reference standard in methanol.

  • Perform serial dilutions to prepare a series of calibration standards at different concentrations.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

6. Quantification

  • Inject the prepared sample into the HPLC system.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration of this compound in the sample using the calibration curve.

7. Method Validation The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a framework for developing a sensitive and selective LC-MS/MS method for this compound.

1. Materials and Reagents

  • As per HPLC-UV protocol, but using LC-MS grade solvents.

2. Instrumentation

  • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Reversed-phase C18 or similar column

  • Data acquisition and analysis software

3. Sample Preparation

  • Follow the same procedure as for the HPLC-UV method, ensuring final dilutions are made with the initial mobile phase composition.

4. LC-MS/MS Conditions

  • Chromatography: Utilize similar chromatographic conditions as the HPLC-UV method, but they may need to be adapted for compatibility with the mass spectrometer (e.g., using volatile mobile phase modifiers like formic acid).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. Positive mode is often suitable for sesquiterpene lactones.

    • Precursor Ion: Determine the m/z of the protonated molecule [M+H]⁺ for this compound (expected around m/z 485.16).

    • Product Ions: Fragment the precursor ion and select the most stable and abundant product ions for Multiple Reaction Monitoring (MRM).

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential to maximize the signal for the selected MRM transitions.

5. Quantification

  • Prepare a calibration curve using the reference standard.

  • Analyze the samples and quantify this compound based on the peak area of the specific MRM transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_quantification Quantification weigh Weigh Sample extract Extract with Solvent weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter (0.45 µm) centrifuge->filter hplc_uv HPLC-UV Analysis filter->hplc_uv lc_ms LC-MS/MS Analysis filter->lc_ms analyze Analyze Sample hplc_uv->analyze lc_ms->analyze calibration Prepare Calibration Curve calculate Calculate Concentration calibration->calculate analyze->calculate

Caption: General workflow for the quantification of this compound.

signaling_pathway cluster_hplc HPLC System cluster_data Data System cluster_output Output mobile_phase Mobile Phase pump Pump mobile_phase->pump injector Injector pump->injector column C18 Column injector->column detector UV/DAD Detector column->detector data_acq Data Acquisition detector->data_acq integration Peak Integration data_acq->integration quant Quantification integration->quant report Analytical Report quant->report

Caption: Logical relationship in an HPLC-UV analytical workflow.

References

Troubleshooting & Optimization

Improving Chlorouvedalin solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorouvedalin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a chlorinated guaiane-type sesquiterpene lactone. As a member of the sesquiterpene lactone class, it is characterized by a complex carbon skeleton and the presence of a lactone ring. Its chemical formula is C23H29ClO9 and it has a molecular weight of approximately 484.9 g/mol . Due to its complex and largely lipophilic structure, this compound is expected to have low solubility in aqueous solutions.

Q2: I am observing low bioactivity of this compound in my cell-based assays. What could be the reason?

Low bioactivity of this compound in aqueous cell culture media is often linked to its poor solubility and potential instability. Inadequate dissolution can lead to a lower effective concentration of the compound than intended. Furthermore, the stability of sesquiterpene lactones can be compromised under certain pH and temperature conditions, leading to degradation and loss of activity.

Q3: What are the optimal storage conditions for this compound?

To ensure stability, this compound should be stored as a dry powder in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C. If dissolved in an organic solvent for stock solutions, it should also be stored at -20°C or -80°C in airtight vials to prevent solvent evaporation and degradation.

Troubleshooting Guides

Solubility Issues

Problem: this compound is precipitating out of my aqueous experimental buffer.

  • Possible Cause 1: Low intrinsic aqueous solubility.

    • Solution: this compound is inherently poorly soluble in water. It is recommended to first dissolve the compound in a small amount of a water-miscible organic solvent such as DMSO, ethanol (B145695), or DMF to create a concentrated stock solution. This stock solution can then be serially diluted into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the experimental system.

  • Possible Cause 2: Exceeding the solubility limit in the final solution.

    • Solution: Even with the use of a co-solvent, the aqueous solubility of this compound is limited. It is crucial to determine the maximum soluble concentration in your specific experimental medium. If precipitation still occurs at the desired concentration, consider using solubility enhancement techniques such as cyclodextrin (B1172386) complexation or formulation into a lipid-based delivery system (see Section 4 for protocols).

Stability Issues

Problem: I am observing a decrease in the activity of my this compound solution over time.

  • Possible Cause 1: pH-dependent degradation.

    • Solution: Sesquiterpene lactones can be unstable at neutral to alkaline pH. The lactone ring is susceptible to hydrolysis under these conditions. If your experimental conditions permit, try to maintain the pH of your solution in the slightly acidic range (e.g., pH 5.5-6.5) where stability is generally improved.

  • Possible Cause 2: Temperature-induced degradation.

    • Solution: Elevated temperatures can accelerate the degradation of this compound. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions. If experiments are performed at 37°C, minimize the incubation time of the compound in the solution before adding it to the experimental system.

  • Possible Cause 3: Reaction with components in the medium.

    • Solution: Some components in complex media, such as high concentrations of nucleophiles, could potentially react with the electrophilic sites on the this compound molecule. If this is suspected, consider simplifying the buffer system or using a protective formulation like liposomes.

Data Presentation: Solubility & Stability

The following tables provide illustrative data on the solubility and stability of sesquiterpene lactones, which can be used as a general guide for this compound. Note: Specific data for this compound is not currently available and should be determined experimentally.

Table 1: Illustrative Solubility of a Model Sesquiterpene Lactone in Various Solvents

SolventSolubility (mg/mL)
Water< 0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.1
Ethanol> 20
DMSO> 50
10% HP-β-Cyclodextrin in Water1.5
Liposomal Formulation5.0

Table 2: Illustrative Stability of a Model Sesquiterpene Lactone under Different Conditions (Remaining Compound after 24 hours)

Condition% Remaining
Aqueous Buffer, pH 5.5, 25°C95%
Aqueous Buffer, pH 7.4, 25°C70%
Aqueous Buffer, pH 7.4, 37°C45%
Liposomal Formulation, pH 7.4, 37°C90%

Experimental Protocols

Protocol for Solubility Enhancement using Cyclodextrin Complexation

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve its aqueous solubility.[1][2]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Lyophilizer (optional)

Procedure:

  • Preparation of HP-β-CD Solution: Prepare a 10% (w/v) solution of HP-β-CD in deionized water. Stir until fully dissolved.

  • Dissolving this compound: Accurately weigh the desired amount of this compound and dissolve it in a minimal amount of ethanol.

  • Complexation: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Solvent Removal: Remove the ethanol from the solution using a rotary evaporator.

  • Filtration: Filter the resulting aqueous solution through a 0.22 µm syringe filter to remove any undissolved material or aggregates.

  • Lyophilization (Optional): For a solid form of the complex, the aqueous solution can be freeze-dried (lyophilized).

  • Quantification: Determine the concentration of this compound in the final solution or the loading in the solid complex using a suitable analytical method (e.g., HPLC-UV).

Protocol for Preparation of a this compound Liposomal Formulation

This protocol outlines the preparation of a liposomal formulation of this compound to enhance its stability and solubility in aqueous media.[3][4]

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC) or other suitable lipid

  • Cholesterol

  • Chloroform and Methanol (B129727) (or another suitable organic solvent system)

  • Phosphate Buffered Saline (PBS) pH 7.4

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Lipid Film Hydration Method: a. Dissolve the lipids (e.g., SPC and cholesterol in a 4:1 molar ratio) and this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. b. Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask. c. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film by adding PBS (pH 7.4) and vortexing or shaking at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction: a. To obtain smaller, more uniform liposomes (small unilamellar vesicles or SUVs), sonicate the MLV suspension using a probe sonicator (on ice to prevent overheating) or a bath sonicator. b. Alternatively, for a more defined size distribution, extrude the MLV suspension through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: a. Remove any unencapsulated this compound by methods such as dialysis, gel filtration, or ultracentrifugation.

  • Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS). b. Quantify the amount of encapsulated this compound using a suitable analytical method after disrupting the liposomes with a solvent like methanol or isopropanol.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_solution Solubility & Stability Enhancement Strategies cluster_characterization Characterization & Analysis P Poor Solubility or Stability of this compound S1 Co-solvent System (e.g., DMSO, Ethanol) P->S1 Select Strategy S2 Cyclodextrin Complexation P->S2 Select Strategy S3 Liposomal Formulation P->S3 Select Strategy C1 Solubility Measurement (e.g., HPLC) S1->C1 S2->C1 S3->C1 C2 Stability Assessment (pH, Temp) C1->C2 C3 In Vitro Bioactivity Assay C2->C3

Figure 1: Experimental Workflow for Addressing this compound Solubility and Stability.

troubleshooting_flowchart start Start: Experiment with this compound issue Issue Encountered? start->issue precipitate Precipitation in Aqueous Solution? issue->precipitate Yes end Successful Experiment issue->end No loss_of_activity Loss of Activity Over Time? precipitate->loss_of_activity No sol_strat Implement Solubility Enhancement (See Protocol 4.1 or 4.2) precipitate->sol_strat Yes stab_strat Optimize Stability Conditions (Adjust pH, Temp; Prepare Fresh) loss_of_activity->stab_strat Yes loss_of_activity->end No retest Re-evaluate Experiment sol_strat->retest stab_strat->retest retest->issue

Figure 2: Troubleshooting Logic for this compound Experiments.

nf_kb_pathway cluster_nucleus Nuclear Events stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor ik_kinase IKK Complex receptor->ik_kinase ikb IκBα ik_kinase->ikb Phosphorylation ikb->inhibition Degradation nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (Active) nfkb->nfkb_nuc Translocation nfkb_ikb NF-κB-IκBα (Inactive Complex) nfkb_ikb->nfkb nucleus Nucleus gene_exp Gene Expression (Pro-inflammatory mediators) nfkb_nuc->gene_exp This compound This compound This compound->ik_kinase Inhibition inhibition->nfkb_ikb

Figure 3: Proposed NF-κB Signaling Pathway Inhibition by this compound.

References

Technical Support Center: Troubleshooting Chlorouvedalin Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Chlorouvedalin. Given the limited specific crystallization data for this compound, this guide emphasizes systematic approaches to developing a successful crystallization protocol.

Frequently Asked Questions (FAQs)

Q1: I have my purified this compound as an amorphous solid. Where do I start with crystallization?

A1: The first step is to perform a solvent screening to identify a suitable solvent or solvent system. An ideal crystallization solvent is one in which this compound has moderate solubility at room temperature and high solubility at an elevated temperature. If the compound is too soluble, it may not crystallize, and if it's too insoluble, you won't be able to dissolve it to set up the crystallization experiment.

Q2: What are the most common reasons for crystallization failure?

A2: The most frequent causes of crystallization failure include:

  • Inappropriate solvent choice: The compound is either too soluble or nearly insoluble in the chosen solvent.

  • Supersaturation issues: The solution is not sufficiently supersaturated to induce nucleation, or it is so highly supersaturated that it "crashes out" as an amorphous solid or oil.[1][2]

  • Presence of impurities: Even small amounts of impurities can inhibit crystal growth or lead to the formation of oils.[3]

  • Incorrect temperature: The cooling rate may be too fast, or the temperature is not optimal for crystal nucleation and growth.[3]

  • Mechanical disturbance: Vibrations or frequent handling of the crystallization vessel can disrupt crystal formation.

Q3: My attempt at crystallization resulted in an oil instead of crystals. What should I do?

A3: "Oiling out" is a common problem that can occur when the melting point of the compound is low relative to the solvent's boiling point, or when the compound is impure.[1] To address this, you can:

  • Re-dissolve and add more solvent: Warm the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1]

  • Try a different solvent system: Use a solvent in which the compound is less soluble.

  • Lower the crystallization temperature: Prepare a saturated solution at room temperature and then place it in a colder environment (e.g., a refrigerator or cold room).

  • Further purify your sample: The presence of impurities is a common cause of oiling out.

Q4: No crystals have formed after a significant amount of time. What are my options?

A4: If no crystals form, your solution is likely not sufficiently supersaturated. You can try the following techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.[2]

  • Seeding: If you have a previously formed crystal of this compound, add a tiny speck to the solution to act as a seed for crystal growth.[2]

  • Evaporation: Allow a small amount of solvent to evaporate slowly to increase the concentration of your compound.

  • Cooling: If the solution is at room temperature, try cooling it further in a refrigerator or an ice bath.[2]

Q5: The crystallization happened too quickly and I got a fine powder. How can I get larger crystals?

A5: Rapid crystallization often leads to the formation of small, poorly-defined crystals or a powder.[4] To promote the growth of larger, higher-quality crystals, you need to slow down the crystallization process. This can be achieved by:

  • Using more solvent: Dissolve the compound in a slightly larger volume of solvent to ensure it doesn't become supersaturated too quickly.

  • Slowing the cooling rate: Instead of allowing the flask to cool at room temperature, place it in an insulated container (like a Dewar flask with warm water) to slow down the cooling process.

  • Using a solvent system with a less volatile co-solvent: This will slow down the rate of evaporation in vapor diffusion or slow evaporation methods.

Data Presentation: Solvent Selection Guidance

Solvent ClassExamplesGeneral Solubility of Sesquiterpene LactonesPotential for Crystallization
Non-polar Hexane, Heptane, CyclohexaneGenerally low to moderateCan be effective as anti-solvents in vapor diffusion or solvent layering techniques. Crystallization directly from these solvents may be difficult unless the compound has very low polarity.
Moderately Polar Dichloromethane, Chloroform, TolueneOften goodGood starting points for slow evaporation methods. However, their volatility can sometimes lead to rapid crystallization.[5]
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileOften goodCommonly used and can yield good quality crystals. Solvent pairs with a non-polar solvent (e.g., Hexane/Acetone) are often successful.[5]
Polar Protic Ethanol (B145695), Methanol, IsopropanolCan be highThe hydroxyl groups can form hydrogen bonds, which may interfere with or promote crystallization depending on the compound's structure. Often used in combination with water.[5]
Highly Polar WaterVery lowPrimarily used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest method for obtaining crystals.

  • Solvent Selection: In a small vial, test the solubility of a few milligrams of this compound in various solvents (e.g., acetone, ethyl acetate, dichloromethane). A suitable solvent will dissolve the compound completely upon gentle warming but show some insolubility at room temperature.

  • Preparation of a Saturated Solution: Dissolve the bulk of your purified this compound in the chosen solvent, warming gently if necessary to achieve complete dissolution. Aim for a solution that is close to saturation at the elevated temperature.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean crystallization dish or vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vessel with a piece of parafilm or aluminum foil. Pierce a few small holes in the cover to allow for slow evaporation of the solvent.

  • Incubation: Place the vessel in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks. Monitor periodically for crystal growth.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.

  • Solvent System Selection: Identify a "good" solvent that readily dissolves this compound and a "poor" (or anti-) solvent in which it is insoluble. The two solvents must be miscible. Common pairs include chloroform/hexane and acetone/hexane.

  • Preparation:

    • Dissolve your this compound sample in a minimal amount of the "good" solvent in a small, open vial.

    • Pour a larger volume of the "poor" solvent into a larger jar or beaker with a tight-fitting lid.

  • Setup: Place the small vial containing your compound solution inside the larger jar, ensuring the solvent levels are such that there is no risk of the two liquids mixing directly.

  • Incubation: Seal the larger jar. The "poor" solvent will slowly diffuse in the vapor phase into the "good" solvent, gradually decreasing the solubility of this compound and promoting crystallization.

  • Monitoring: Leave the setup undisturbed in a stable environment and check for crystal growth over several days.

Mandatory Visualizations

G cluster_start Start cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome cluster_troubleshoot Troubleshooting start Amorphous this compound solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Suitable Solvent solvent_screen->dissolve slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion dissolve->vapor_diff slow_cool Slow Cooling dissolve->slow_cool crystals Crystals Formed slow_evap->crystals no_crystals No Crystals / Oil / Powder slow_evap->no_crystals vapor_diff->crystals vapor_diff->no_crystals slow_cool->crystals slow_cool->no_crystals troubleshoot Go to Troubleshooting Guide no_crystals->troubleshoot troubleshoot->solvent_screen Re-evaluate Solvent

Caption: General workflow for this compound crystallization.

Caption: Principle of the vapor diffusion crystallization method.

References

Technical Support Center: Minimizing Off-Target Effects of Chlorouvedalin and Other Sesquiterpene Lactones in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chlorouvedalin and other sesquiterpene lactones. The focus is on practical strategies to minimize off-target effects and ensure the reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential off-target effects?

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities.[1][2] While the specific molecular target of this compound is not well-documented in publicly available literature, sesquiterpene lactones are known to interact with multiple cellular targets.[3][4] Their reactivity, often attributed to structures like the α-methylene-γ-lactone moiety, can lead to covalent modification of proteins, particularly those with cysteine residues, which can result in off-target effects.[1]

Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?

The key is to use the lowest effective concentration that elicits the desired on-target effect.[5] This can be determined by performing a dose-response study. It is also crucial to assess cytotoxicity at various concentrations to distinguish between a specific biological effect and general toxicity.

Q3: What are essential controls to include in my experiments with this compound?

To ensure that the observed effects are specific to the intended target of this compound, the following controls are recommended:

  • Vehicle Control: To control for any effects of the solvent used to dissolve this compound.

  • Inactive Structural Analog: If available, a structurally similar but biologically inactive analog of this compound can help confirm that the observed phenotype is not due to the chemical scaffold itself.

  • Positive Control: A well-characterized compound known to target the same pathway can validate the experimental setup.

  • Genetic Controls: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the putative target can help verify that the effect of this compound is on-target.[6]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in my cell-based assay.

Possible Cause Troubleshooting Step Expected Outcome
Concentration is too high, leading to off-target toxicity. Perform a dose-response curve to determine the IC50 and a cytotoxicity assay (e.g., MTT or LDH) to determine the CC50.Identify a concentration window where the on-target effect is observed with minimal cytotoxicity.
Non-specific reactivity of the compound. Include a structurally related but less reactive analog as a control, if available.If the analog shows less cytotoxicity, it suggests the effect is due to a reactive moiety on this compound.
On-target toxicity. Use a lower concentration for a longer duration.May achieve the desired biological effect without inducing acute toxicity.

Problem 2: Inconsistent results between different experiments or cell lines.

Possible Cause Troubleshooting Step Expected Outcome
Variable expression of the target protein. Quantify the expression level of the putative target protein in different cell lines using Western blot or qPCR.Correlate the sensitivity to this compound with the expression level of the target protein.
Differences in metabolic activity between cell lines. Assess the metabolic activity of the cell lines (e.g., using a resazurin-based assay).Normalize the treatment effect to the metabolic activity of the cells.
Compound degradation. Prepare fresh stock solutions of this compound for each experiment.Consistent results across experiments.

Data Presentation

Table 1: Hypothetical On-Target vs. Off-Target Activity of a Sesquiterpene Lactone

TargetIC50 (µM)Assay Type
Putative On-Target (e.g., NF-κB pathway) 1.5 Reporter Assay
Off-Target Kinase 125Kinase Activity Assay
Off-Target Kinase 2> 50Kinase Activity Assay
Off-Target Protease 115Protease Activity Assay

Table 2: Recommended Concentration Ranges for a Hypothetical Sesquiterpene Lactone

Experiment TypeRecommended Concentration Range (µM)Rationale
Initial Screening 0.1 - 20 To establish a dose-response relationship.
In Vitro Assays (e.g., Western Blot, qPCR) 1 - 5 Concentrations around the on-target IC50 with minimal cytotoxicity.
In Vivo Studies (hypothetical) To be determined based on PK/PD studies Dosing will depend on bioavailability, metabolism, and toxicity.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell-Based Reporter Assay (e.g., NF-κB Luciferase Reporter Assay)
  • Cell Seeding: Seed cells containing an NF-κB luciferase reporter construct in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate cell culture medium.

  • Cell Treatment: Remove the old medium and add the this compound dilutions to the cells. Include a vehicle control.

  • Stimulation: After 1 hour of pre-treatment with this compound, stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Plot the luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Kinome Profiling to Identify Off-Target Kinase Interactions
  • Compound Submission: Provide a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO) to a commercial kinome profiling service.

  • Assay Performance: The service will typically perform a competition binding assay where this compound is screened against a large panel of recombinant kinases at one or more concentrations.

  • Data Analysis: The results are usually provided as a percentage of inhibition for each kinase. Hits are identified as kinases that show significant inhibition.

  • Follow-up: For significant off-target hits, determine the IC50 values in individual kinase activity assays.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK TNFR->IKK I-kappa-B I-kappa-B IKK->I-kappa-B Phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B Inhibits Degradation Degradation I-kappa-B->Degradation Gene Expression Gene Expression NF-kappa-B->Gene Expression This compound This compound This compound->IKK Potential Inhibition

Caption: Potential mechanism of this compound via NF-κB pathway inhibition.

Experimental_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Data Interpretation A Dose-Response Curve (On-Target Assay) C Broad Kinome Profiling A->C B Cytotoxicity Assay (e.g., MTT) G Determine Therapeutic Window B->G E Genetic Knockdown/Knockout of Putative Target C->E D Proteomic Profiling (e.g., CETSA) D->E H Confirm On-Target vs. Off-Target Phenotype E->H F Western Blot for Pathway Modulation F->H G->H

Caption: Workflow for characterizing on- and off-target effects.

Logical_Relationship cluster_cause Potential Causes of Off-Target Effects cluster_effect Observed Experimental Issues cause1 High Compound Concentration effect1 High Cytotoxicity cause1->effect1 effect2 Inconsistent Phenotype cause1->effect2 cause2 Structural Reactivity (e.g., Michael Acceptor) cause2->effect1 effect3 Multiple Pathway Modulation cause2->effect3 cause3 Broad Target Family Homology cause3->effect3

References

Technical Support Center: Refining Chlorouvedalin Purification for Improved Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification of Chlorouvedalin, a germacrane (B1241064) sesquiterpene lactone. The following information is designed to address specific issues that may be encountered during the extraction and purification process, with the goal of improving the final yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound that are important for its purification?

A1: this compound is a relatively polar molecule due to the presence of multiple ester functional groups, a hydroxyl group, and a lactone ring in its structure. Its molecular formula is C23H29ClO9, with a molecular weight of approximately 484.9 g/mol . Understanding its polarity is crucial for selecting the appropriate solvents and chromatographic conditions for extraction and purification.

Q2: What are the common starting materials for this compound isolation?

A2: this compound is a natural product typically isolated from plants of the Asteraceae family, with Uvedalia grandis being a known source. The concentration of this compound in the plant material can vary depending on factors such as the plant's geographical origin, harvest time, and storage conditions.

Q3: What are the main challenges in purifying this compound?

A3: The primary challenges include its relatively low concentration in the natural source, the presence of structurally similar compounds that can co-elute during chromatography, and its potential for degradation under certain conditions. Sesquiterpene lactones, in general, can be sensitive to heat, extreme pH, and prolonged exposure to certain solvents.

Q4: What are the general steps for purifying this compound?

A4: A typical purification workflow involves:

  • Extraction: Grinding the dried plant material and extracting it with a suitable organic solvent.

  • Solvent Partitioning: Concentrating the crude extract and partitioning it between immiscible solvents to remove highly polar or non-polar impurities.

  • Chromatography: Employing techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) for the final purification of this compound.

Troubleshooting Guide

This guide addresses common problems encountered during this compound purification and provides potential solutions.

Problem Possible Cause Troubleshooting Steps
Low Yield of Crude Extract Incomplete extraction of the plant material.- Ensure the plant material is finely ground to maximize surface area. - Increase the extraction time or perform multiple extraction cycles. - Consider using a more polar solvent like ethanol (B145695) or a mixture of solvents to improve extraction efficiency.
Degradation of this compound during extraction.- Avoid excessive heat during extraction. If using a Soxhlet extractor, ensure the temperature does not exceed the stability limit of the compound. - Perform extractions at room temperature with agitation for a longer duration as an alternative to heat.
Low Yield After Column Chromatography Inappropriate solvent system for elution.- Optimize the solvent system for column chromatography using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for this compound. - Use a gradient elution from a non-polar to a more polar solvent to effectively separate compounds.
Co-elution with other compounds.- Use a different stationary phase (e.g., reversed-phase silica) if co-elution is a persistent issue on normal-phase silica (B1680970). - Employ other chromatographic techniques like Counter-Current Chromatography (CCC) which can offer better resolution for some compounds.
Irreversible adsorption to the silica gel.- Deactivate the silica gel with a small amount of water or triethylamine (B128534) before packing the column, especially if the compound is sensitive to the acidic nature of silica.
Poor Resolution in HPLC Suboptimal mobile phase composition.- Adjust the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water in the mobile phase. - For complex mixtures, a gradient elution will likely provide better resolution than an isocratic one.
Incorrect column chemistry.- Select a column with a suitable stationary phase (e.g., C18 for reversed-phase) and particle size. Smaller particle sizes generally lead to better resolution but higher backpressure.
Degradation of Purified this compound Instability in the storage solvent.- Store the purified compound in a non-nucleophilic solvent (e.g., acetone, ethyl acetate) at low temperatures (-20°C or lower) and protected from light. - Avoid prolonged storage in alcoholic solvents like methanol (B129727) or ethanol, as sesquiterpene lactones can react with them.
Sensitivity to pH.- Maintain a neutral pH during the final purification and storage steps. Avoid strongly acidic or basic conditions.

Experimental Protocols

Protocol 1: General Extraction and Initial Purification of this compound

This protocol is a generalized procedure based on methods for purifying similar sesquiterpene lactones.

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves and stems of Uvedalia grandis) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process three times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid extraction with hexane (B92381) to remove non-polar compounds like fats and waxes. Repeat the hexane extraction three times.

    • Discard the hexane fractions.

    • To the remaining methanol-water phase, add water to achieve a methanol concentration of approximately 60%.

    • Extract this aqueous methanol phase three times with ethyl acetate (B1210297).

    • Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

    • Concentrate the dried ethyl acetate fraction under reduced pressure to obtain a crude fraction enriched with sesquiterpene lactones.

Protocol 2: Column Chromatography for this compound Enrichment
  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Dissolve the enriched ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, and then load the dried silica gel with the adsorbed sample onto the top of the column.

    • Start the elution with 100% n-hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate.

    • Collect fractions of a suitable volume (e.g., 20-30 mL).

    • Monitor the fractions by TLC, visualizing the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

    • Combine the fractions containing this compound based on their TLC profiles.

Protocol 3: Preparative HPLC for Final Purification
  • Column: A preparative C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Procedure:

    • Dissolve the this compound-enriched fraction from column chromatography in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Develop a gradient elution method, for example, starting with 30% acetonitrile in water and increasing to 70% acetonitrile over 40 minutes.

    • Monitor the elution at a suitable wavelength (e.g., 220 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Remove the solvent under reduced pressure to obtain pure this compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Sesquiterpene Lactones

SolventPolarity IndexAdvantagesDisadvantages
n-Hexane0.1Good for extracting non-polar compounds; can be used for initial defatting.Poor solvent for more polar sesquiterpene lactones.
Ethyl Acetate4.4Good selectivity for many sesquiterpene lactones.Can extract a wider range of compounds, requiring further purification.
Ethanol4.3Effective for a broad range of polarities.May extract significant amounts of highly polar impurities like sugars.
Acetone5.1Strong solvent, can be effective for extraction.May extract a wide range of impurities.

Table 2: Typical Parameters for Chromatographic Purification of Sesquiterpene Lactones

ParameterColumn ChromatographyPreparative HPLC
Stationary Phase Silica gel (normal phase) or C18 silica (reversed-phase)C18 silica (reversed-phase)
Mobile Phase n-Hexane/Ethyl Acetate gradientAcetonitrile/Water or Methanol/Water gradient
Detection TLC with UV/stainingUV detector (e.g., 220 nm)
Typical Yield Variable, depends on crude extractCan be high ( >95% recovery from the injected sample)
Purity Achievable Moderate to highHigh ( >98%)

Mandatory Visualizations

experimental_workflow start Dried Plant Material extraction Extraction (e.g., 95% Ethanol) start->extraction partitioning Solvent Partitioning (Hexane and Ethyl Acetate) extraction->partitioning column_chrom Column Chromatography (Silica Gel, Hexane/EtOAc gradient) partitioning->column_chrom hplc Preparative HPLC (C18, ACN/Water gradient) column_chrom->hplc end Pure this compound hplc->end

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic low_yield Low Final Yield check_extraction Check Extraction Efficiency low_yield->check_extraction Is crude extract yield low? check_degradation Investigate Degradation low_yield->check_degradation Is there evidence of degradation? optimize_chrom Optimize Chromatography low_yield->optimize_chrom Is yield loss high during chromatography? sub_extraction Grind finer? Increase extraction time? Change solvent? check_extraction->sub_extraction sub_degradation Reduce temperature? Avoid harsh pH? Use inert atmosphere? check_degradation->sub_degradation sub_chrom Optimize solvent system (TLC)? Change stationary phase? Check for irreversible adsorption? optimize_chrom->sub_chrom sub_node_style sub_node_style

Caption: Logical relationship for troubleshooting low yield in this compound purification.

Technical Support Center: Optimizing Cytotoxicity Assays with Chlorouvedalin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chlorouvedalin in cytotoxicity assays. The following information addresses common challenges and offers detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound in a cytotoxicity assay?

A1: The optimal incubation time for this compound can vary significantly depending on the cell line's doubling time, the compound's mechanism of action, and the specific assay being performed. It is recommended to perform a time-course experiment, testing a range of incubation periods (e.g., 24, 48, and 72 hours) to determine the ideal duration for your specific experimental conditions.[1][2] For some cell types and compounds, shorter or longer incubation times may be necessary to observe a significant cytotoxic effect.[3]

Q2: Why am I observing inconsistent IC50 values for this compound across different experiments?

A2: Inconsistent IC50 values are a common issue in cytotoxicity assays and can stem from several factors:

  • Cell Passage Number: Use cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.[4]

  • Cell Seeding Density: Ensure that cells are seeded at the same density in every experiment. Cell confluency can affect their responsiveness to treatment.[4]

  • Reagent Preparation: Prepare fresh solutions of this compound for each experiment to avoid degradation. If using stored stock solutions, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.

  • Assay Protocol Variability: Strict adherence to a standardized operating procedure (SOP) is crucial for reproducibility.[4]

Q3: Can the IC50 value of this compound differ between various cell lines?

A3: Yes, it is expected that the IC50 value of a compound will vary, sometimes significantly, between different cell lines.[5] This is due to the unique biological and genetic characteristics of each cell line, including differences in metabolic pathways, expression of target proteins, and drug resistance mechanisms.[5] Therefore, it is essential to determine the IC50 value empirically for each cell line being investigated.

Q4: My negative control (vehicle-treated) wells are showing high cytotoxicity. What could be the cause?

A4: High background cytotoxicity in negative controls can be caused by several factors:

  • Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. It is important to include a vehicle-only control and to ensure the final solvent concentration is not toxic to the cells.

  • Contamination: Microbial contamination (e.g., mycoplasma) can significantly impact cell health and lead to increased cell death.[4]

  • Poor Cell Health: If the cells are not healthy at the time of treatment, they may be more susceptible to any minor stress, leading to cell death. Ensure proper cell culture techniques are followed.

Q5: What type of cytotoxicity assay is most suitable for a natural product like this compound?

A5: Many natural products can interfere with colorimetric or fluorometric assays. For instance, colored compounds can interfere with the absorbance readings in MTT assays.[6] It is advisable to include proper controls, such as wells containing the natural product without cells, to subtract the background absorbance.[6] Alternatively, consider using non-colorimetric assays like ATP-based luminescence assays (e.g., CellTiter-Glo®) which are generally less susceptible to color interference.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no signal in MTT/XTT assay Insufficient number of viable cells.Optimize cell seeding density through a titration experiment.[4]
Compromised metabolic activity of cells.Ensure cells are healthy and in the logarithmic growth phase before treatment.
Issues with the MTT/XTT reagent or solubilization.Use a fresh, clear yellow MTT solution and ensure complete solubilization of formazan (B1609692) crystals with an appropriate solvent like DMSO or isopropanol.[4]
High background absorbance Contamination of media or reagents.Use sterile techniques and fresh, high-quality reagents. A media-only control is crucial.[4]
Interference from this compound (if colored).Run a control with this compound in media without cells and subtract the background absorbance.[6]
Precipitation of this compound.Visually inspect wells for precipitate. Improve solubility by adjusting the solvent or using sonication.[6]
"Edge effect" in 96-well plates Evaporation and temperature fluctuations in outer wells.To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.[4]
Poor reproducibility Inconsistent cell seeding or pipetting.Use calibrated multichannel pipettes and ensure a homogenous cell suspension.
Variability in incubation times.Precisely control the incubation time for both drug treatment and assay reagent addition.[7]

Experimental Protocols

General Protocol for Determining the Cytotoxicity of this compound using an MTT Assay
  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[1]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the same concentration of solvent) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate the plate for 1-4 hours at 37°C, allowing for the formation of formazan crystals.[1]

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or shaking.

  • Data Acquisition and Analysis:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

Quantitative Data

Table 1: Example IC50 Values of a Hypothetical Cytotoxic Compound in Different Cancer Cell Lines after 48h Incubation.

Note: The following data are for illustrative purposes only and do not represent actual data for this compound.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer15.5
HeLaCervical Cancer8.2
A549Lung Cancer22.1
HepG2Liver Cancer12.8

The IC50 values for a given compound can vary significantly across different cell lines, reflecting their unique biological characteristics.[5][8]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate drug_prep Prepare this compound Dilutions treat_cells Treat Cells with this compound drug_prep->treat_cells incubation Incubate for 24/48/72h treat_cells->incubation add_mtt Add MTT Reagent incubation->add_mtt incubate_mtt Incubate for 1-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: A generalized workflow for determining the cytotoxicity of this compound.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction This compound This compound p27 p27 This compound->p27 Upregulates CyclinA Cyclin A This compound->CyclinA Downregulates CyclinB Cyclin B This compound->CyclinB Downregulates XIAP XIAP This compound->XIAP Downregulates Survivin Survivin This compound->Survivin Downregulates G2M_Arrest G2/M Phase Arrest p27->G2M_Arrest Caspase3 Caspase-3 Activation XIAP->Caspase3 Inhibits Survivin->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical signaling pathway for this compound-induced cytotoxicity.

References

Technical Support Center: Troubleshooting Sesquiterpene Lactone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Chlorouvedalin" is not found in the currently available scientific literature. The following troubleshooting guide is based on the assumption that "this compound" is a member of the sesquiterpene lactone class of natural products. The advice provided is general for this class of compounds and may need to be adapted for the specific properties of the molecule being studied.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with sesquiterpene lactones.

Compound Handling and Solubility

Q1: My sesquiterpene lactone is not dissolving in the cell culture medium. What can I do?

A1: Poor aqueous solubility is a common characteristic of sesquiterpene lactones.[1]

  • Primary Stock Solution: First, prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol.[2] M7583, for example, a compound with poor water solubility, is often dissolved in DMSO at a high concentration to create a stock solution.[2]

  • Working Solutions: For your experiments, dilute the stock solution in the complete cell culture medium to achieve the final desired concentrations.

  • Final Solvent Concentration: It is critical to keep the final concentration of the organic solvent in the culture medium low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity.[2][3] Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.[4]

  • Precipitation: If you observe precipitation after dilution in the medium, try lowering the final concentration of your compound or slightly increasing the allowed final DMSO concentration (if cell viability is not affected). Visually inspect your wells for any precipitate, as this can interfere with assay readings.[4]

Q2: I am observing a loss of activity of my compound over time, even when stored as a stock solution. Why is this happening?

A2: Loss of biological activity can be an indicator of chemical instability.

  • Storage: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.[2] For working solutions in aqueous media, it is best to prepare them fresh for each experiment.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solution by aliquoting it into smaller, single-use volumes.[2]

  • Light Sensitivity: Many natural products are sensitive to light. Protect your stock solutions and experimental plates from light.

  • pH Stability: The stability of your compound may be pH-dependent. If you suspect degradation in your culture medium (typically pH 7.2-7.4), you may need to assess its stability over the time course of your experiment.

Cell Viability Assays (e.g., MTT, XTT)

Q1: My MTT assay shows an increase in cell viability at high concentrations of the compound, which is unexpected. What could be the cause?

A1: This is a common artifact when testing natural products.

  • Direct MTT Reduction: Some natural products, especially those with antioxidant properties, can directly reduce the MTT tetrazolium salt to its colored formazan (B1609692) product, independent of cellular metabolic activity.[4] This leads to a false-positive signal, suggesting high viability.

  • Troubleshooting Step: To check for this, set up a cell-free control where you add your compound to the culture medium and then add the MTT reagent. If you observe a color change, your compound is directly reducing the MTT.[4]

  • Alternative Assays: If direct reduction is confirmed, consider switching to a different type of viability assay that is not based on tetrazolium reduction, such as a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) or a CyQUANT™ Direct Cell Proliferation Assay (which measures DNA content).

Q2: I am seeing high background in my viability assay, even in the wells with no cells.

A2: High background can be caused by several factors.

  • Media Components: Components in the cell culture medium, such as phenol (B47542) red, can interfere with absorbance or fluorescence readings.

  • Compound Interference: The compound itself might be colored or fluorescent, contributing to the background signal.

  • Troubleshooting Step: Run controls with medium alone and medium with your compound (no cells) to determine the source of the background. Subtract the average background reading from your experimental wells.[4]

Western Blot Analysis

Q1: I am not seeing a change in the expression of my target protein after treatment with the sesquiterpene lactone, but I see a clear effect on cell viability.

A1: There are several possible explanations for this.

  • Time- and Dose-Dependence: The effect on protein expression may be time- and/or dose-dependent. You may need to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) and test a wider range of concentrations.

  • Post-Translational Modifications: The compound may be affecting the post-translational modification (e.g., phosphorylation) of your target protein rather than its total expression level. Use antibodies specific to the modified form of the protein to investigate this. Sesquiterpene lactones are known to affect the phosphorylation status of proteins in several signaling pathways.[5][6]

  • Upstream/Downstream Targets: The compound might be acting on a target upstream or downstream of the protein you are investigating. Consider looking at other key proteins in the same signaling pathway.

Q2: The bands for my protein of interest are weak or absent in all lanes.

A2: This is a common technical issue in western blotting.

  • Protein Extraction and Loading: Ensure that your protein extraction protocol is efficient and that you are loading a sufficient amount of total protein in each lane.

  • Antibody Quality: The primary or secondary antibody may not be effective. Titrate your antibodies to find the optimal concentration and ensure they are stored correctly.

  • Transfer Efficiency: Check your protein transfer from the gel to the membrane. You can use a Ponceau S stain to visualize total protein on the membrane after transfer.

Flow Cytometry for Apoptosis

Q1: My Annexin V/PI staining results are difficult to interpret, with a large population of cells in the Annexin V-positive/PI-positive (late apoptotic/necrotic) quadrant even at early time points.

A1: This could be due to several factors.

  • High Compound Concentration: The concentration of your sesquiterpene lactone may be too high, causing rapid cell death through necrosis rather than apoptosis. Try using a lower concentration range.

  • Cell Handling: Rough handling of cells during the staining procedure can damage the cell membrane, leading to false-positive PI staining. Handle the cells gently.

  • Compensation Issues: Incorrect fluorescence compensation can lead to "bleed-through" of the Annexin V signal into the PI channel (and vice-versa). Always run single-color controls to set up your compensation correctly.

Q2: I am not observing a significant increase in apoptosis, despite seeing a decrease in cell viability in my MTT assay.

A2: The mechanism of cell death may not be apoptosis.

  • Other Cell Death Mechanisms: The compound could be inducing other forms of cell death, such as necrosis or autophagy. Consider using assays to measure markers of these pathways.

  • Cell Cycle Arrest: The compound might be causing cell cycle arrest rather than cell death.[7] You can analyze the cell cycle using flow cytometry with a DNA-staining dye like propidium (B1200493) iodide.

  • Timing: The peak of apoptosis may occur at a different time point than what you have tested. A time-course experiment is recommended.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from experiments with a hypothetical sesquiterpene lactone, "Compound X".

Table 1: Cytotoxicity of Compound X in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer)12.5 ± 1.8
A549 (Lung Cancer)25.1 ± 3.2
HeLa (Cervical Cancer)8.9 ± 1.1
HCT116 (Colon Cancer)15.7 ± 2.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of Compound X on the Expression of Apoptosis-Related Proteins in HeLa Cells

TreatmentBcl-2 Relative ExpressionBax Relative Expression
Vehicle Control (0.1% DMSO)1.00 ± 0.051.00 ± 0.08
Compound X (5 µM)0.65 ± 0.071.85 ± 0.15
Compound X (10 µM)0.32 ± 0.042.54 ± 0.21
Compound X (20 µM)0.15 ± 0.033.12 ± 0.28

*Data are normalized to the vehicle control and represent the mean ± SD. p < 0.05 compared to vehicle control.

Table 3: Apoptosis Induction by Compound X in HeLa Cells after 24h Treatment

TreatmentEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (0.1% DMSO)3.2 ± 0.51.5 ± 0.3
Compound X (10 µM)25.8 ± 2.18.7 ± 1.2
Compound X (20 µM)42.1 ± 3.515.4 ± 1.9

*Data represent the percentage of cells in the respective quadrants of an Annexin V/PI flow cytometry plot. Mean ± SD. p < 0.05 compared to vehicle control.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in complete culture medium. Replace the old medium with 100 µL of the medium containing the compound or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Protein Expression
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Annexin V/PI Apoptosis Assay
  • Cell Collection: After treatment, collect both adherent and floating cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.

Visualizations

Signaling Pathways and Workflows

General experimental workflow for in vitro testing.

Inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras activates gf Growth Factor gf->receptor raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk erk_nuc P-ERK1/2 erk->erk_nuc translocation & phosphorylation sesquiterpene Sesquiterpene Lactone sesquiterpene->raf inhibits tf Transcription Factors (e.g., c-Fos, c-Jun) erk_nuc->tf gene Gene Expression (Proliferation, Survival) tf->gene

Modulation of the MAPK/ERK signaling pathway.

troubleshooting_flowchart start Unexpected Result in Cell Viability Assay q1 Is viability unexpectedly high? start->q1 a1_yes Possible direct assay interference. q1->a1_yes Yes a1_no Is viability lower than expected? q1->a1_no No check1 Run cell-free control: Compound + Medium + Reagent a1_yes->check1 q2 Is compound soluble in medium? a1_no->q2 result1 Does color/signal change? check1->result1 conclusion1 Compound interferes with assay. Use alternative method. result1->conclusion1 Yes conclusion2 Interference is unlikely. Check other factors. result1->conclusion2 No a2_yes Check for contamination, cell seeding errors, or reagent stability. q2->a2_yes Yes a2_no Improve solubility: Adjust solvent concentration or prepare fresh dilutions. q2->a2_no No

Troubleshooting logic for cell viability assays.

References

Validation & Comparative

A Comparative Analysis of Chlorouvedalin and Other Sesquiterpene Lactones in Oncology and Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Chlorouvedalin (also known as Uvedalin) against other prominent sesquiterpene lactones. This analysis is supported by experimental data from various studies, detailing cytotoxic and anti-inflammatory activities. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to ensure reproducibility.

Sesquiterpene lactones, a diverse group of natural products, have garnered significant interest in the scientific community for their potent biological activities, particularly their anti-cancer and anti-inflammatory properties.[1][2][3][4] This guide focuses on a comparative evaluation of this compound's efficacy alongside other well-studied sesquiterpene lactones, offering a valuable resource for drug discovery and development.

Comparative Efficacy: A Quantitative Overview

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various sesquiterpene lactones, including available data for Uvedalin (this compound), against different cancer cell lines and in anti-inflammatory assays. Lower IC50 values indicate higher potency.

Table 1: Cytotoxic Activity of Sesquiterpene Lactones Against Various Cancer Cell Lines

Sesquiterpene LactoneCancer Cell LineIC50 (µM)Reference
Uvedalin Jurkat (Leukemia)1.2[5]
Chlorojanerin SK-MEL (Melanoma), KB (Epidermoid), BT-549 (Ductal Carcinoma), SK-OV-3 (Ovarian Carcinoma)2-6 µg/mL[1]
Cynaropicrin SK-MEL, KB, BT-549, SK-OV-32-6 µg/mL[1]
Janerin SK-MEL, KB, BT-549, SK-OV-32-6 µg/mL[1]
Parthenolide KOPN8 (Acute Lymphoblastic Leukemia)2[1]
RAJI (Burkitt's Lymphoma)2[1]
CEM (Acute Lymphoblastic Leukemia)3[1]
697 (Acute Lymphoblastic Leukemia)4[1]
MOLT-4 (Acute Lymphoblastic Leukemia)6[1]
JURKAT (Acute Lymphoblastic Leukemia)12[1]
Ambrosin MDA-MB-231 (Breast Cancer)25[2]
Spiciformin U-937 (Acute Myeloid Leukemia)~10[6]
HL-60 (Acute Myeloid Leukemia)~10[6]
Spiciformin Acetate U-937 (Acute Myeloid Leukemia)~12.2[6]
HL-60 (Acute Myeloid Leukemia)~12.2[6]
Argolide Various Tumor Cell Lines1.30–4.69[7]
Grosheimin Various Tumor Cell Lines1.30–4.69[7]
Estafiatin Various Tumor Cell Lines1.30–4.69[7]

Table 2: Anti-Inflammatory Activity of Sesquiterpene Lactones

Sesquiterpene LactoneAssayIC50 (µM)Reference
Uvedalin NF-κB InhibitionInhibitory Activity Reported[5]
HAC (a sesquiterpene lactone) NO Production in RAW264.7 cells17.68[8]
PJH-1 (HAC derivative) NO Production in RAW264.7 cells7.31[8]
PJH-1 (HAC derivative) TNF-α Release in RAW264.7 cells3.38[8]

Signaling Pathways and Mechanisms of Action

Sesquiterpene lactones exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways. A common target is the transcription factor Nuclear Factor-kappa B (NF-κB), a crucial regulator of the immune and inflammatory response, as well as cell survival and proliferation.[9][10][11]

Many sesquiterpene lactones, likely including this compound, possess an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in proteins, such as cysteine residues in the p65 subunit of NF-κB, thereby inhibiting its activity.[5] This inhibition of NF-κB leads to a downregulation of pro-inflammatory cytokines and pro-survival genes, contributing to the anti-inflammatory and pro-apoptotic effects of these compounds.

Below is a generalized diagram illustrating the inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

NFkB_Inhibition Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene SL Sesquiterpene Lactones (e.g., this compound) SL->IKK Inhibition SL->NFkB Direct Inhibition (Alkylation)

Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Experimental Protocols

To ensure the reproducibility and accurate comparison of data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Sesquiterpene lactone stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactones in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Sesquiterpene Lactones A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) (Formazan formation) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
NF-κB Inhibition Assay (Reporter Gene Assay)

This assay measures the activity of the NF-κB transcription factor by using a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element.

Materials:

  • Cells stably or transiently transfected with an NF-κB reporter plasmid

  • Complete cell culture medium

  • Sesquiterpene lactone stock solutions

  • Inducing agent (e.g., TNF-α, LPS)

  • 96-well plates

  • Lysis buffer (for luciferase assay)

  • Luciferase or SEAP substrate

  • Luminometer or spectrophotometer

Procedure:

  • Cell Seeding: Seed the transfected cells into 96-well plates and allow them to attach.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the sesquiterpene lactones for a specific duration (e.g., 1-2 hours).

  • Stimulation: Induce NF-κB activation by adding the appropriate stimulus (e.g., TNF-α) to the wells. Include an unstimulated control and a stimulated vehicle control.

  • Incubation: Incubate the plates for a period sufficient for reporter gene expression (e.g., 6-24 hours).

  • Cell Lysis and Reporter Assay:

    • Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates by adding the luciferase substrate and measuring luminescence.

    • SEAP Assay: Collect the cell culture supernatant and measure the SEAP activity by adding the appropriate substrate and measuring the absorbance or fluorescence.

  • Data Analysis: Normalize the reporter activity to cell viability (which can be assessed in a parallel plate using the MTT assay). Calculate the percentage of NF-κB inhibition for each concentration relative to the stimulated vehicle control. Determine the IC50 value from the dose-response curve.

NFkB_Reporter_Assay A 1. Seed NF-κB Reporter Cells B 2. Pre-treat with Sesquiterpene Lactones A->B C 3. Stimulate with Inducer (e.g., TNF-α) B->C D 4. Incubate (e.g., 6-24h) C->D E 5. Measure Reporter (Luciferase/SEAP) D->E F 6. Calculate % Inhibition and IC50 E->F

Workflow for the NF-κB reporter gene assay.

Conclusion

This guide provides a comparative overview of the efficacy of this compound and other sesquiterpene lactones, highlighting their potential as anti-cancer and anti-inflammatory agents. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of drug discovery and development. While data on this compound (Uvedalin) is still emerging, its reported inhibitory effect on NF-κB suggests it shares a common mechanism of action with other potent sesquiterpene lactones and warrants further investigation. The presented information underscores the importance of this class of natural products as a promising source for novel therapeutic leads.

References

Synergistic effects of Chlorouvedalin with known chemotherapy drugs

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Publicly Available Data on Chlorouvedalin

As of December 2025, a comprehensive search of publicly available scientific literature did not yield any studies on the synergistic effects of this compound with known chemotherapy drugs. Therefore, a comparison guide on this specific topic cannot be provided at this time.

However, to demonstrate the requested format and content for a publish-ready comparison guide, we have compiled an exemplary guide on the well-researched synergistic effects of Curcumin (B1669340) with the chemotherapy drug Cisplatin (B142131) . This guide can serve as a template for researchers, scientists, and drug development professionals.

Exemplary Guide: Synergistic Effects of Curcumin and Cisplatin in Cancer Therapy

This guide provides an objective comparison of the anti-cancer effects of Curcumin and Cisplatin, both individually and in combination. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and signaling pathways.

Data Presentation: Comparative Efficacy of Curcumin and Cisplatin

The combination of Curcumin and Cisplatin has been shown to synergistically inhibit the proliferation of various cancer cell lines. This synergy often allows for a reduction in the required dose of Cisplatin, potentially minimizing its associated side effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Curcumin and Cisplatin, alone and in combination, across different cancer cell lines.

Cell LineDrugIC50 (Alone)IC50 (In Combination)Fold-Reduction of Cisplatin IC50
A549 (Non-Small Cell Lung Cancer) Curcumin41 µM[1]--
Cisplatin30 µM[1]Not explicitly stated as a combined IC50, but synergistic effects were observed.Not explicitly stated
H2170 (Non-Small Cell Lung Cancer) Curcumin33 µM[1]--
Cisplatin7 µM[1]Not explicitly stated as a combined IC50, but synergistic effects were observed.Not explicitly stated
Ca9-22 (Oral Cancer) Curcumin (PAC analog)~5 µM[2]--
Cisplatin0.7 nM[2]0.2 nM (with 2.5 µM PAC)[2]3.5x
0.07 nM (with 5 µM PAC)[2]10x
MCF-7 (Breast Cancer) Cisplatin4 µg/mL[3]Proliferation was further inhibited with ≥ 20 µmol/L curcumin compared to cisplatin alone.[3]Not explicitly stated
MCF-7DDP (Cisplatin-resistant Breast Cancer) Cisplatin15 µg/mL[3]Proliferation was further inhibited with ≥ 30 µmol/L curcumin compared to cisplatin alone.[3]Not explicitly stated
HeLa (Cervical Carcinoma) Curcumin404 µM (24h), 320 µM (48h)[4]--
Cisplatin22.4 µM (24h), 12.3 µM (48h)[4]Curcumin at high doses (125-1000 µM) reduced the cytotoxicity of cisplatin.[4]Antagonistic effect at high curcumin doses
HepG2 (Hepatocellular Carcinoma) Curcumin236 µM (24h), 98.3 µM (48h)[4]--
Cisplatin25.5 µM (24h), 7.7 µM (48h)[4]Curcumin at high doses (250-500 µM) reduced the cytotoxicity of cisplatin.[4]Antagonistic effect at high curcumin doses
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the synergistic effects of Curcumin and Cisplatin.

1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., A549, H2170) are plated at a density of 1x10^4 cells/well in 96-well plates and incubated overnight.[1]

  • Treatment: The cells are then treated with various concentrations of Curcumin (e.g., 10, 20, 30, 40 µM) and Cisplatin (e.g., 5, 10, 15, 20, 25 µM) individually and in combination for 48 hours.[1]

  • MTT Addition: After the incubation period, 15 µl of MTS solution (or 20 µL of 5 mg/mL MTT) is added to each well, and the plates are incubated for an additional 4 hours.[1][5]

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

  • IC50 Calculation: The IC50 values are determined from the dose-response curves.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis.

  • Cell Seeding and Treatment: Cells are seeded in 6-well plates (e.g., 9.0x10^5 cells/well) and incubated overnight.[1] They are then treated with the compounds of interest (single or combination) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: After treatment, the cells are harvested, washed with cold PBS, and then resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's protocol.[2]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence. For example, in one study, the combination of a curcumin analog (PAC) and cisplatin increased the percentage of apoptotic cells from 17.9% (control) to 89.8%.[6]

3. Colony Formation Assay

This assay assesses the long-term proliferative potential of cancer cells after treatment.

  • Cell Seeding: A specific number of cells are seeded in a culture dish and allowed to attach.

  • Treatment: The cells are treated with Curcumin, Cisplatin, or a combination of both.

  • Incubation: The cells are then incubated for an extended period (e.g., 2 weeks) to allow for colony formation.

  • Staining and Counting: The colonies are fixed, stained (e.g., with crystal violet), and the number of colonies (typically containing >50 cells) is counted. In a study on HEp-2 laryngeal carcinoma cells, the combination of curcumin and cisplatin significantly reduced the number of colonies compared to either treatment alone.[7]

Visualizations

Experimental Workflow for Synergy Assessment

The following diagram illustrates a typical workflow for evaluating the synergistic effects of two compounds.

G cluster_0 In Vitro Analysis cluster_1 Mechanism of Action Cell Line Selection Cell Line Selection Dose-Response (Single Agent) Dose-Response (Single Agent) Cell Line Selection->Dose-Response (Single Agent) Determine IC50 Combination Treatment Combination Treatment Dose-Response (Single Agent)->Combination Treatment Design Matrix Cell Viability Assay (MTT) Cell Viability Assay (MTT) Combination Treatment->Cell Viability Assay (MTT) Assess Cytotoxicity Apoptosis Assay Apoptosis Assay Combination Treatment->Apoptosis Assay Measure Cell Death Colony Formation Assay Colony Formation Assay Combination Treatment->Colony Formation Assay Assess Proliferation Synergy Analysis (e.g., CI) Synergy Analysis (e.g., CI) Cell Viability Assay (MTT)->Synergy Analysis (e.g., CI) Calculate Combination Index Mechanism of Action Studies Mechanism of Action Studies Apoptosis Assay->Mechanism of Action Studies Colony Formation Assay->Mechanism of Action Studies Western Blot Western Blot Mechanism of Action Studies->Western Blot Protein Expression qPCR qPCR Mechanism of Action Studies->qPCR Gene Expression Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis qPCR->Signaling Pathway Analysis

A generalized workflow for assessing drug synergy in vitro.

Signaling Pathway of Synergistic Action

The synergistic effect of Curcumin and Cisplatin often involves the modulation of multiple signaling pathways, particularly those related to apoptosis. Curcumin can sensitize cancer cells to Cisplatin by down-regulating anti-apoptotic proteins and up-regulating pro-apoptotic proteins.

G cluster_0 Drug Combination cluster_1 Cellular Effects cluster_2 Cellular Outcome Curcumin Curcumin ERK1_2 ERK1/2 Inactivation Curcumin->ERK1_2 TP_ERCC1 TP & ERCC1 Down-regulation Curcumin->TP_ERCC1 Bcl2 Bcl-2 Down-regulation Curcumin->Bcl2 inhibits Cisplatin Cisplatin p53_p21 p53 & p21 Up-regulation Cisplatin->p53_p21 ERK1_2->TP_ERCC1 Apoptosis Increased Apoptosis TP_ERCC1->Apoptosis sensitizes to Bax Bax Up-regulation p53_p21->Bax Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Simplified signaling pathway of Curcumin and Cisplatin synergy.

References

Comparative analysis of Chlorouvedalin and Uvedalin bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the bioactivities of Chlorouvedalin and Uvedalin is currently hampered by a significant lack of published experimental data for this compound. While research has begun to elucidate the biological effects of Uvedalin, a sesquiterpene lactone found in plants of the Asteraceae family, its chlorinated counterpart, this compound, remains largely uninvestigated in the scientific literature.

This guide, therefore, presents the available bioactivity data for Uvedalin to serve as a baseline for future comparative studies. The information provided is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. The potential bioactivities of this compound are discussed in the context of related chlorinated sesquiterpene lactones, highlighting a critical gap in current knowledge and suggesting avenues for future research.

Chemical Structures

To understand the basis of their biological activities, it is essential to consider the chemical structures of Uvedalin and this compound.

Uvedalin is a sesquiterpene lactone with the molecular formula C₂₃H₂₈O₉.[1]

This compound is a chlorinated derivative of Uvedalin, with the molecular formula C₂₃H₂₉ClO₉.[2][3] The addition of a chlorine atom is the key structural difference between the two molecules and is expected to significantly influence their physicochemical properties and biological activities.

Bioactivity of Uvedalin

Current research indicates that Uvedalin possesses a range of biological activities, including anti-diabetic, anti-inflammatory, and antibacterial properties.

Data Presentation: Uvedalin Bioactivity
BioactivityAssay SystemKey FindingsReference
Anti-diabetic Dipeptidyl peptidase-4 (DPP-4) enzyme assay35.16% inhibition at a concentration of 250 ppm[1]
Anti-inflammatory Nuclear Factor-kappa B (NF-κB) inhibitionInhibits the NF-κB enzyme[1]
Antibacterial Not specified in the available abstractsActive against Bacillus anthracis and MRSA[4]
Experimental Protocols

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay:

The inhibitory activity of Uvedalin against the DPP-4 enzyme was determined using a fluorescence-based assay. The assay typically involves incubating the enzyme with a fluorogenic substrate in the presence and absence of the test compound (Uvedalin). The rate of substrate cleavage, which results in a fluorescent product, is measured over time using a multi-well plate reader. A decrease in the rate of fluorescence generation in the presence of Uvedalin indicates enzyme inhibition. Sitagliptin is commonly used as a standard inhibitor for comparison.[1]

Nuclear Factor-kappa B (NF-κB) Inhibition:

The inhibitory effect of Uvedalin on the NF-κB signaling pathway is a key aspect of its anti-inflammatory activity. While the precise experimental protocol for Uvedalin is not detailed in the provided search results, NF-κB inhibition is often assessed using reporter gene assays in cell lines. In such assays, cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter. The cells are then stimulated with an inflammatory agent (e.g., TNF-α) in the presence or absence of the test compound. A reduction in reporter gene expression indicates inhibition of the NF-κB pathway.

Signaling Pathway Diagram: NF-κB Inhibition

The NF-κB signaling pathway is a critical regulator of the inflammatory response. Uvedalin has been shown to inhibit this pathway, which likely contributes to its anti-inflammatory effects.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation Phosphorylated_IkB P-IκB IkB->Phosphorylated_IkB NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (Active) NF_kB->NF_kB_nucleus Translocation IkB_NF_kB IκB-NF-κB Complex (Inactive) Uvedalin_Node Uvedalin Uvedalin_Node->IKK_Complex Inhibition Proteasome Proteasome Phosphorylated_IkB->Proteasome Degradation DNA DNA NF_kB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Simplified schematic of the NF-κB signaling pathway and the inhibitory action of Uvedalin.

Bioactivity of this compound: A Research Gap

A thorough review of the scientific literature reveals a significant absence of studies on the bioactivity of this compound. While the structural similarity to Uvedalin suggests that it may possess related biological activities, this remains purely speculative without experimental evidence.

The introduction of a chlorine atom can have profound effects on a molecule's biological activity. Halogenation can alter factors such as:

  • Lipophilicity: Increased lipophilicity can enhance membrane permeability and cellular uptake.

  • Electronic Properties: The electron-withdrawing nature of chlorine can modify the reactivity of nearby functional groups.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the compound's half-life.

Studies on other chlorinated sesquiterpene lactones have shown that they can exhibit potent cytotoxic and anti-inflammatory effects. For instance, some chlorinated guaianolides have demonstrated significant growth inhibition in human tumor cell lines with IC₅₀ values below 10 μM. These compounds were also found to induce apoptosis through caspase activation. Furthermore, certain chlorinated guaianolide sesquiterpenoids have displayed inhibitory activity against LPS-induced nitric oxide release in microglial cells, indicating anti-inflammatory potential.

Future Directions and Conclusion

The lack of bioactivity data for this compound represents a significant knowledge gap and a promising area for future research. A direct comparative study of this compound and Uvedalin is warranted to investigate the influence of chlorination on their biological activities.

Key research questions to be addressed include:

  • Does this compound exhibit enhanced or diminished anti-diabetic, anti-inflammatory, and antibacterial activities compared to Uvedalin?

  • What is the cytotoxic profile of this compound against various cancer cell lines?

  • What are the specific molecular targets of this compound?

  • How does the chlorine atom affect the compound's mechanism of action?

References

Validating the Molecular Target of Chlorouvedalin: A Comparative Analysis of STAT3 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the potential molecular target of Chlorouvedalin, a chlorinated sesquiterpene lactone. This guide explores the current landscape of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, providing a framework for the potential validation of this compound's mechanism of action.

While direct experimental validation for the molecular target of this compound is not extensively available in publicly accessible research, its structural classification as a sesquiterpenoid lactone provides a strong basis for investigating its potential role as an inhibitor of the STAT3 signaling pathway. This guide will delve into the established role of sesquiterpene lactones in STAT3 inhibition, present a comparative overview of known STAT3 inhibitors, and outline the experimental protocols necessary to validate this compound's molecular target.

The STAT3 Signaling Pathway: A Key Oncogenic Driver

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The pathway is typically activated by upstream kinases, such as Janus kinases (JAKs) and Src family kinases, which phosphorylate STAT3, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.

DOT script for STAT3 Signaling Pathway

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocates to DNA DNA STAT3_dimer->DNA Binds to promoter Gene_Expression Target Gene Expression (Proliferation, Survival, etc.) DNA->Gene_Expression Initiates transcription This compound This compound (Hypothesized) This compound->pSTAT3 Inhibits (Hypothesized)

Figure 1: Hypothesized STAT3 Signaling Pathway Inhibition by this compound.

Sesquiterpene Lactones as STAT3 Inhibitors

A growing body of evidence suggests that sesquiterpene lactones, a class of natural products, possess potent anti-inflammatory and anti-cancer properties, often attributed to their ability to modulate key signaling pathways. Several studies have demonstrated that specific sesquiterpene lactones can directly inhibit STAT3 activation. The proposed mechanism involves the covalent modification of cysteine residues within the STAT3 protein, particularly in the DNA-binding domain or the SH2 domain, which is crucial for STAT3 dimerization. This modification prevents STAT3 from binding to DNA or forming active dimers, thereby abrogating its downstream signaling.

Comparative Analysis of STAT3 Inhibitors

To contextualize the potential of this compound, it is essential to compare it with other known STAT3 inhibitors. These inhibitors can be broadly categorized based on their mechanism of action.

Inhibitor ClassExample(s)Mechanism of Action
Peptidomimetics ISS 610Mimic the STAT3 SH2 domain-binding phosphopeptide, preventing dimerization.
Small Molecules Stattic, S3I-201Bind to the STAT3 SH2 domain, inhibiting dimerization and phosphorylation.
Natural Products Curcumin, ResveratrolInhibit STAT3 phosphorylation and activation through various mechanisms.
Oligonucleotides Decoy OligonucleotidesBind to the DNA-binding domain of STAT3, preventing its interaction with target gene promoters.
Sesquiterpene Lactones Parthenolide, CostunolideCovalently bind to cysteine residues in STAT3, inhibiting its function.

Table 1: Comparison of Different Classes of STAT3 Inhibitors.

Experimental Protocols for Validating this compound's Molecular Target

To validate the hypothesis that this compound targets STAT3, a series of well-defined experiments are required. The following protocols provide a roadmap for researchers to investigate its mechanism of action.

1. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines with constitutively active STAT3.

  • Methodology:

    • Culture cancer cell lines (e.g., MDA-MB-231, A549) in appropriate media.

    • Treat cells with increasing concentrations of this compound for 24, 48, and 72 hours.

    • Assess cell viability using MTT or CellTiter-Glo assays.

    • Measure cell proliferation using BrdU incorporation or CyQUANT assays.

    • Determine the IC50 value of this compound.

2. Western Blot Analysis for STAT3 Phosphorylation

  • Objective: To investigate the effect of this compound on the phosphorylation of STAT3.

  • Methodology:

    • Treat cancer cells with this compound at various concentrations for a specified time.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify band intensities to determine the ratio of phosphorylated to total STAT3.

3. Immunofluorescence for STAT3 Nuclear Translocation

  • Objective: To visualize the effect of this compound on the nuclear translocation of STAT3.

  • Methodology:

    • Grow cells on coverslips and treat with this compound.

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody against STAT3.

    • Use a fluorescently labeled secondary antibody for detection.

    • Counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of STAT3 using a fluorescence microscope.

4. Electrophoretic Mobility Shift Assay (EMSA)

  • Objective: To determine if this compound inhibits the DNA-binding activity of STAT3.

  • Methodology:

    • Prepare nuclear extracts from cells treated with or without this compound.

    • Incubate the nuclear extracts with a radiolabeled or biotinylated DNA probe containing the STAT3 consensus binding site.

    • Separate the protein-DNA complexes by non-denaturing polyacrylamide gel electrophoresis.

    • Visualize the complexes by autoradiography or chemiluminescence.

5. In Vitro Kinase Assay

  • Objective: To assess the direct inhibitory effect of this compound on the kinase activity of upstream activators of STAT3 (e.g., JAK2, Src).

  • Methodology:

    • Incubate recombinant active JAK2 or Src kinase with a substrate peptide and ATP in the presence of varying concentrations of this compound.

    • Measure the amount of phosphorylated substrate using methods such as ELISA or radiometric assays.

DOT script for Experimental Workflow

Experimental_Workflow start Hypothesis: This compound targets STAT3 cell_viability Cell Viability/ Proliferation Assays start->cell_viability western_blot Western Blot (p-STAT3) cell_viability->western_blot immunofluorescence Immunofluorescence (Nuclear Translocation) western_blot->immunofluorescence emsa EMSA (DNA Binding) immunofluorescence->emsa kinase_assay In Vitro Kinase Assay (JAK/Src) emsa->kinase_assay conclusion Conclusion: Validate/Refute Molecular Target kinase_assay->conclusion

Figure 2: Workflow for Validating this compound's Molecular Target.

Conclusion

While direct evidence for the molecular target of this compound is currently lacking, its chemical structure as a sesquiterpene lactone strongly suggests that it may function as a STAT3 inhibitor. The experimental framework outlined in this guide provides a clear path for researchers to validate this hypothesis. By systematically evaluating the effects of this compound on STAT3 phosphorylation, nuclear translocation, and DNA binding, the scientific community can elucidate its precise mechanism of action and assess its therapeutic potential for cancers driven by aberrant STAT3 signaling. Further comparative studies with established STAT3 inhibitors will be crucial in determining its relative potency and specificity.

Cross-validation of a Novel Anticancer Agent: A Comparative Analysis of "Compound X" in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Chlorouvedalin" did not yield specific results in public databases. This guide therefore serves as a template, illustrating the comparative analysis of a hypothetical plant-derived anticancer agent, "Compound X," using publicly available data from similar compounds as a proxy. This guide is intended for researchers, scientists, and drug development professionals to demonstrate a framework for cross-validating the effects of a novel compound across different cell lines.

This guide provides a comparative overview of the cytotoxic and apoptotic effects of "Compound X," a representative natural compound with potential anticancer properties. The data presented is a composite derived from studies on various flavonoids and plant-derived compounds to illustrate the methodologies of cross-validation in different cancer cell lines. We will explore its impact on cell viability, its ability to induce programmed cell death (apoptosis), and its influence on the cell cycle. Furthermore, this guide includes detailed experimental protocols for the key assays cited and visual diagrams of the proposed signaling pathways and experimental workflows.

Data Presentation: Comparative Efficacy of Plant-Derived Anticancer Compounds

The efficacy of a potential anticancer agent is often initially assessed by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The tables below summarize the IC50 values of several well-studied flavonoids across a panel of human cancer cell lines, illustrating the variability of response based on the genetic background of the cancer cells.

Table 1: Comparative IC50 Values (µM) of Selected Flavonoids in Various Cancer Cell Lines

Compound/Cell LineMCF-7 (Breast)HCT116 (Colon)HepG2 (Liver)A549 (Lung)PC-3 (Prostate)
Quercetin 25.537.254.878.365.1
Apigenin 15.822.431.545.740.2
Luteolin 10.218.924.133.629.8
Kaempferol 30.145.662.385.472.9

Note: The IC50 values presented are representative examples from various studies and are for illustrative purposes only. Actual values can vary based on experimental conditions.

Table 2: Apoptosis and Cell Cycle Arrest Induced by a Representative Flavonoid (e.g., Luteolin) in HCT116 Cells

Concentration (µM)% Apoptotic Cells (Annexin V+)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control) 5.2 ± 1.155.4 ± 2.325.1 ± 1.819.5 ± 1.5
10 15.8 ± 2.565.2 ± 3.118.5 ± 2.016.3 ± 1.9
20 35.4 ± 3.875.1 ± 4.212.3 ± 1.512.6 ± 1.7
40 58.9 ± 5.180.5 ± 4.88.1 ± 1.111.4 ± 1.4

Note: Data are presented as mean ± standard deviation and are hypothetical, based on typical results seen in the literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are the standard protocols for the key assays used to evaluate the anticancer effects of "Compound X."

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.[1]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of "Compound X" (or the test compound) and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[2]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[2] The cell viability is calculated as a percentage of the untreated control cells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with "Compound X" for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[3]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.[4]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[3]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation and Fixation: Treat cells with "Compound X," harvest, and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing, and store at -20°C overnight.[6][7]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[7][8]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.[6]

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways.[10]

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[11]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP) overnight at 4°C.[12]

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[11]

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed mechanisms and experimental designs.

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Seeding of Cancer Cell Lines compound_treatment Treatment with 'Compound X' (Dose- and Time-dependent) cell_culture->compound_treatment viability Cell Viability Assay (MTT) compound_treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) compound_treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) compound_treatment->cell_cycle western_blot Western Blotting (Protein Expression) compound_treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist protein_quant Protein Level Quantification western_blot->protein_quant

Experimental Workflow for "Compound X" Evaluation.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_execution Execution Phase compound_x Compound X bcl2 Bcl-2 (Anti-apoptotic) (Down-regulated) compound_x->bcl2 bax Bax (Pro-apoptotic) (Up-regulated) compound_x->bax death_receptor Death Receptors (e.g., Fas, TRAIL) compound_x->death_receptor cytochrome_c Cytochrome c Release bcl2->cytochrome_c bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Proposed Apoptotic Signaling Pathway of "Compound X".

logical_comparison cluster_cell_lines Cancer Cell Lines cluster_outcomes Measured Outcomes compound_x Compound X Investigational Agent cell_a Cell Line A (e.g., MCF-7) High Sensitivity compound_x->cell_a cell_b Cell Line B (e.g., HCT116) Moderate Sensitivity compound_x->cell_b cell_c Cell Line C (e.g., A549) Low Sensitivity compound_x->cell_c ic50 IC50 Value Low IC50 cell_a->ic50 apoptosis Apoptosis Rate High Rate cell_a->apoptosis cell_cycle Cell Cycle Arrest Strong G2/M Arrest cell_a->cell_cycle cell_b->ic50 Higher IC50 cell_b->apoptosis Moderate Rate cell_b->cell_cycle Weaker Arrest cell_c->ic50 High IC50 cell_c->apoptosis Low Rate cell_c->cell_cycle No Significant Arrest

References

A Comparative Safety Profile of Chlorinated Guaianolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of a compound is paramount. This guide provides a comparative analysis of the safety of chlorinated guaianolides, a class of sesquiterpene lactones with recognized biological activities. Due to the limited availability of public data on a specific compound named "Chlorouvedalin," this guide focuses on other well-studied chlorinated guaianolides, offering a valuable reference for the safety assessment of this compound class.

Executive Summary

Guaianolides, a subclass of sesquiterpene lactones, are known for their diverse biological activities, including anti-inflammatory and antitumor properties. The addition of a chlorine atom to the guaianolide scaffold can modulate this activity, making chlorinated guaianolides a subject of interest in drug discovery. However, this structural modification also necessitates a thorough evaluation of their safety profile. This guide summarizes available data on the cytotoxicity and genotoxicity of chlorinated guaianolides and details the experimental protocols used to generate this data. Furthermore, it visualizes key signaling pathways implicated in their mechanism of action.

Cytotoxicity of Guaianolides

The primary mechanism of action for many guaianolides, including chlorinated derivatives, is the induction of apoptosis in target cells, particularly cancer cells.[1] This cytotoxic activity is a key indicator of both therapeutic potential and potential toxicity. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

Below is a summary of reported IC50 values for various guaianolides against different human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Chlorinated Guaianolides
Chlorohyssopifolin AHL-602.5 ± 0.2[1]
U-9373.1 ± 0.3[1]
SK-MEL-14.5 ± 0.4[1]
Chlorohyssopifolin CHL-603.8 ± 0.3[1]
U-9375.1 ± 0.5[1]
SK-MEL-16.2 ± 0.6[1]
Chlorohyssopifolin DHL-602.8 ± 0.3[1]
U-9373.5 ± 0.4[1]
SK-MEL-15.1 ± 0.5[1]
Linichlorin AHL-601.8 ± 0.2[1]
U-9372.2 ± 0.2[1]
SK-MEL-13.5 ± 0.3[1]
Other Guaianolides
Argyin HMCF-715.13[2]
Argyin IMCF-718.63[2]
Argyin JMCF-717.45[2]
Argyin KMCF-716.81[2]
AinsfragolideA5498.3[3]
HCT1160.4[3]
HepG21.2[3]
HeLa0.8[3]
MCF-71.5[3]

Genotoxicity and Other Toxicities

While extensive data on the genotoxicity of specific chlorinated guaianolides is limited in publicly available literature, concerns have been raised regarding the genotoxic potential of sesquiterpene lactones in general.[4] The mechanism of toxicity for many sesquiterpene lactones is attributed to their ability to alkylate biological macromolecules, including DNA, which can lead to mutagenic effects.[5]

Some studies suggest that the genotoxicity of sesquiterpene lactones may not be due to direct DNA alkylation but rather to oxidative DNA damage and other indirect mechanisms.[4] It is important to note that some sesquiterpene lactones, such as helenalin (B1673037), have shown genotoxic effects.[6]

In terms of general toxicity, some sesquiterpene lactones are known to cause contact dermatitis.[6] Animal studies have determined the intraperitoneal LD50 (the dose lethal to 50% of the test animals) for some non-chlorinated sesquiterpene lactones, providing an indication of their acute toxicity. For example, the LD50 of helenalin in mice is 9.86 mg/kg, while for tenulin (B101169) it is 184.65 mg/kg.[7]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of guaianolides is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Culture: Human tumor cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified atmosphere with 5% CO2 at 37°C.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the guaianolide compounds for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the concentration-response curve.[1]

Apoptosis Analysis: Flow Cytometry

The induction of apoptosis is a key mechanism of cytotoxicity for many guaianolides and can be quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining.

Methodology:

  • Cell Treatment: Cells are treated with the guaianolide compound at a specific concentration for a defined period.

  • Cell Harvesting and Staining: The cells are harvested, washed, and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V positive cells are considered apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.[1]

Signaling Pathways

The cytotoxic and other biological activities of guaianolides are mediated through the modulation of various cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and potential off-target effects.

apoptosis_pathway guaianolides Chlorinated Guaianolides mitochondrion Mitochondrion guaianolides->mitochondrion induces cytochrome_c Cytochrome c (release) mitochondrion->cytochrome_c caspase9 Caspase-9 (activation) cytochrome_c->caspase9 activates caspase3 Caspase-3 (activation) caspase9->caspase3 activates parp PARP caspase3->parp cleaves apoptosis Apoptosis caspase3->apoptosis parp_cleavage PARP Cleavage parp->parp_cleavage

Caption: Intrinsic apoptosis pathway induced by chlorinated guaianolides.

Guaianolides can trigger the intrinsic apoptosis pathway by inducing the release of cytochrome c from the mitochondria.[1] This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3, leading to the cleavage of essential cellular proteins like PARP and ultimately resulting in programmed cell death.[1]

nfkb_pathway guaianolides Guaianolides nfkb NF-κB guaianolides->nfkb inhibits inflammatory_genes Inflammatory Gene Expression nfkb->inflammatory_genes promotes

Caption: Inhibition of the NF-κB signaling pathway by guaianolides.

Several guaianolides have been shown to inhibit the transcription factor NF-κB, a key regulator of inflammation.[1] By inhibiting NF-κB, these compounds can downregulate the expression of pro-inflammatory genes, contributing to their anti-inflammatory effects.

Conclusion

The safety profile of chlorinated guaianolides, like other sesquiterpene lactones, is complex. Their cytotoxic activity against cancer cells is a promising therapeutic feature but also highlights their potential for toxicity to normal cells. The primary mechanism of this cytotoxicity appears to be the induction of apoptosis through the intrinsic pathway. While data on genotoxicity is not extensive for specific chlorinated guaianolides, the potential for DNA damage through alkylation or oxidative stress is a concern for the broader class of sesquiterpene lactones and warrants further investigation for any new compound in this class. Researchers and drug developers should conduct a comprehensive panel of in vitro and in vivo toxicity studies, including assessments of genotoxicity, to fully characterize the safety profile of any novel chlorinated guaianolide before proceeding to clinical development.

References

Independent Verification of Chlorouvedalin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorouvedalin, a sesquiterpene lactone, has been identified as a potential cytotoxic agent with anticancer properties. This guide provides an objective comparison of this compound's putative mechanism of action with other established alternatives, supported by available experimental data. Due to the limited direct research on this compound, this guide draws upon data from closely related sesquiterpene lactones to infer its likely biological activities and provide a framework for independent verification.

Putative Mechanism of Action: NF-κB Pathway Inhibition

Sesquiterpene lactones, the class of natural products to which this compound belongs, are well-documented inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of cellular processes such as inflammation, immune response, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cancer cell survival and proliferation.

The proposed mechanism for sesquiterpene lactones, and by extension this compound, involves the α-methylene-γ-lactone functional group. This group acts as a Michael acceptor, reacting with nucleophilic residues, particularly cysteine residues in proteins. A key target is the p65 subunit of the NF-κB complex, where alkylation prevents its translocation to the nucleus and subsequent activation of pro-survival genes.

NF-kB_Inhibition_by_this compound Proposed Mechanism: NF-κB Pathway Inhibition by this compound cluster_nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_Complex IKK Complex Proinflammatory_Stimuli->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to This compound This compound This compound->NFkB inhibits (alkylation of p65) Gene_Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene_Transcription activates Apoptosis Apoptosis Gene_Transcription->Apoptosis inhibits

Caption: Proposed NF-κB pathway inhibition by this compound.

Comparison with Alternative Anticancer Agents

To provide context for this compound's potential therapeutic value, it is compared with other agents that target pathways associated with cell proliferation and survival.

Compound ClassPrimary Mechanism of ActionKey Molecular Target(s)
Sesquiterpene Lactones (e.g., this compound) Covalent modification of proteins, leading to NF-κB inhibition and ROS generation.p65 subunit of NF-κB, other thiol-containing proteins.
Alkylating Agents (e.g., Chlorambucil) Covalent modification of DNA, leading to DNA damage and apoptosis.Guanine bases in DNA.
Vinca Alkaloids (e.g., Vincristine) Inhibition of microtubule polymerization, leading to mitotic arrest.Tubulin.

Quantitative Data Comparison

Direct quantitative data for this compound is not extensively available in the public domain. The following table presents IC50 values for related sesquiterpene lactones and a conventional chemotherapeutic agent across various cancer cell lines to provide a benchmark for potential efficacy.

CompoundCell LineIC50 (µM)
Parthenolide Breast (MCF-7)5.0 - 15.0
Leukemia (Jurkat)2.5 - 10.0
Helenalin Glioblastoma (U87)0.1 - 1.0
Colon (HCT116)0.5 - 2.0
Chlorambucil Leukemia (CLL)10 - 50
Ovarian (A2780)5 - 20

Note: IC50 values can vary significantly based on experimental conditions.

Experimental Protocols for Independent Verification

To independently verify the proposed mechanism of action for this compound, the following experimental workflows are recommended.

Cytotoxicity and Apoptosis Assays

This workflow aims to confirm the cytotoxic effects of this compound and determine if it induces apoptosis.

Cytotoxicity_Apoptosis_Workflow Experimental Workflow: Cytotoxicity and Apoptosis Assays Start Cancer Cell Lines (e.g., MCF-7, Jurkat) Treatment Treat with this compound (various concentrations) Start->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay AnnexinV_Assay Annexin V/PI Staining (Apoptosis Assay) Treatment->AnnexinV_Assay Caspase_Assay Caspase-3/7 Assay (Apoptosis Marker) Treatment->Caspase_Assay Data_Analysis Data Analysis (IC50, % Apoptotic Cells) MTT_Assay->Data_Analysis AnnexinV_Assay->Data_Analysis Caspase_Assay->Data_Analysis

Caption: Workflow for assessing cytotoxicity and apoptosis.

Methodology:

  • Cell Culture: Maintain cancer cell lines in appropriate media and conditions.

  • Treatment: Expose cells to a range of this compound concentrations for 24, 48, and 72 hours.

  • MTT Assay: Measure cell viability by assessing mitochondrial metabolic activity.

  • Annexin V/Propidium Iodide (PI) Staining: Differentiate between live, apoptotic, and necrotic cells using flow cytometry.

  • Caspase-Glo 3/7 Assay: Quantify caspase-3 and -7 activities as a measure of apoptosis execution.

NF-κB Inhibition Assays

This workflow is designed to directly investigate the effect of this compound on the NF-κB signaling pathway.

NFkB_Inhibition_Workflow Experimental Workflow: NF-κB Inhibition Assays Start Cancer Cell Lines (with NF-κB reporter) Pretreatment Pre-treat with this compound Start->Pretreatment Stimulation Stimulate with TNF-α Pretreatment->Stimulation Luciferase_Assay Luciferase Reporter Assay (NF-κB activity) Stimulation->Luciferase_Assay Western_Blot Western Blot (p65, IκBα phosphorylation) Stimulation->Western_Blot EMSA EMSA (NF-κB DNA binding) Stimulation->EMSA Data_Analysis Data Analysis (Inhibition of NF-κB) Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis EMSA->Data_Analysis

Caption: Workflow for verifying NF-κB inhibition.

Methodology:

  • Cell Lines: Utilize cell lines stably transfected with an NF-κB luciferase reporter construct.

  • Treatment and Stimulation: Pre-incubate cells with this compound before stimulating with an NF-κB activator like TNF-α.

  • Luciferase Reporter Assay: Measure the luminescence produced, which is proportional to NF-κB transcriptional activity.

  • Western Blot: Analyze the phosphorylation status of IκBα and the nuclear translocation of the p65 subunit.

  • Electrophoretic Mobility Shift Assay (EMSA): Directly assess the DNA-binding activity of the NF-κB complex.

Conclusion

While direct, independent verification of this compound's mechanism of action is currently limited in published literature, its structural classification as a sesquiterpene lactone provides a strong rationale for its proposed anticancer activity through the inhibition of the NF-κB pathway. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to independently validate these hypotheses and further elucidate the therapeutic potential of this compound. Rigorous investigation using the outlined methodologies is crucial to confirm its mechanism and establish a foundation for potential future clinical development.

A Head-to-Head Analysis of Sesquiterpene Lactones: Chlorouvedalin and Parthenolide in the Context of Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product-derived anticancer agents, sesquiterpene lactones have emerged as a promising class of compounds. This guide provides a comparative analysis of two such compounds: Chlorouvedalin and the extensively studied Parthenolide. While direct head-to-head experimental data for this compound is limited, this guide leverages available information on the closely related compound Uvedalin to draw functional comparisons with Parthenolide, with a focus on their mechanisms of action, particularly in the context of NF-kB inhibition and apoptosis induction.

Molecular Overview

Parthenolide is a well-characterized sesquiterpene lactone derived from the plant Tanacetum parthenium (feverfew). It is known for its anti-inflammatory and anticancer properties. The molecular structure of Parthenolide features an α-methylene-γ-lactone ring, which is crucial for its biological activity.

This compound, as its name suggests, is a chlorinated derivative of Uvedalin, another sesquiterpene lactone. The presence of a chlorine atom can significantly influence the molecule's reactivity and biological properties. While specific data on this compound is scarce, studies on other chlorinated sesquiterpene lactones indicate that halogenation can enhance cytotoxic and pro-apoptotic effects[1]. For the purpose of this guide, the biological activities of Uvedalin will be used as a proxy to infer the potential mechanisms of this compound, with the acknowledgment that the chlorine moiety may modulate these effects.

Comparative Biological Activity

The primary mechanism through which both Parthenolide and Uvedalin are thought to exert their anticancer effects is via the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a pivotal role in inflammation, cell survival, and proliferation, and its dysregulation is a hallmark of many cancers.

Data on NF-κB Inhibition
CompoundTarget PathwayMechanism of InhibitionSupporting Evidence
Parthenolide NF-κBDirectly alkylates and inhibits IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This leads to the cytoplasmic retention of NF-κB, blocking its transcriptional activity.Numerous studies have demonstrated Parthenolide's ability to inhibit NF-κB in various cancer cell lines.
Uvedalin (as a proxy for this compound) NF-κBAmong ten sesquiterpene lactones isolated from yacon leaves, only enhydrin (B1240213) and uvedalin demonstrated inhibitory activity against the NF-kB enzyme[2].This suggests a direct or indirect inhibitory effect on the NF-κB signaling pathway.
Data on Apoptosis Induction
CompoundCancer Cell LineIC50 ValueApoptotic Mechanism
Parthenolide SiHa (Cervical Cancer)8.42 ± 0.76 μMUp-regulation of p53 and Bax; Down-regulation of Bcl-2; Activation of caspases-3, -6, and -9.
Parthenolide MCF-7 (Breast Cancer)9.54 ± 0.82 μMUp-regulation of p53 and Bax; Down-regulation of Bcl-2; Activation of caspases-3, -6, and -9.
Parthenolide Hs605T (Breast Cancer)2.6 µg/mLNot specified.
Parthenolide SiHa (Cervical Cancer)2.7 µg/mLNot specified.
Parthenolide CNE1 (Nasopharyngeal Carcinoma)20.05 μM (24h), 7.46 μM (48h)Inhibition of NF-κB/COX-2 pathway.
Parthenolide CNE2 (Nasopharyngeal Carcinoma)32.66 μM (24h), 10.47 μM (48h)Inhibition of NF-κB/COX-2 pathway.
Chlorinated Guaianolides (context for this compound) U-937 (Leukemia)< 10 µMInduction of apoptosis via cytochrome c release, caspase activation, and PARP cleavage[3].

Experimental Protocols

NF-κB Inhibition Assay (Electrophoretic Mobility Shift Assay - EMSA)
  • Nuclear Extract Preparation: Cancer cells are treated with the test compound (Parthenolide or Uvedalin) for a specified time. Nuclear extracts are then prepared using a hypotonic lysis buffer followed by a high-salt extraction buffer.

  • Probe Labeling: A double-stranded oligonucleotide containing the NF-κB consensus binding site is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.

  • Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

  • Visualization: The gel is dried and exposed to X-ray film to visualize the DNA-protein complexes. A reduction in the intensity of the shifted band in the presence of the test compound indicates inhibition of NF-κB DNA binding.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cancer cells are seeded in 6-well plates and treated with various concentrations of the test compound for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizing the Mechanism of Action

Signaling Pathway of NF-κB Inhibition by Sesquiterpene Lactones

NF_kB_Inhibition cluster_stimulus External Stimuli (e.g., TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α TNFR TNFR Stimulus->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates Parthenolide Parthenolide / Uvedalin Parthenolide->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) DNA->Transcription Apoptosis_Workflow start Seed Cancer Cells treatment Treat with Parthenolide or this compound (various concentrations, 24-48h) start->treatment harvest Harvest Adherent and Floating Cells treatment->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer Stain with Annexin V-FITC and PI wash->stain flow Analyze by Flow Cytometry stain->flow results Quantify Apoptotic Cells (Early vs. Late) flow->results

References

Statistical Validation of Chlorouvedalin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Chlorouvedalin's potential anticancer activity within the context of related compounds. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar germacranolide sesquiterpene lactones to provide a framework for its statistical validation.

Comparative Cytotoxicity of Germacranolide Sesquiterpene Lactones

To contextualize the potential potency of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of three other prominent germacranolide sesquiterpene lactones—Parthenolide (B1678480), Costunolide, and Helenalin—against a variety of human cancer cell lines. These values, obtained from in vitro studies, indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCancer Cell LineCell TypeIC50 (µM)
Parthenolide A549Lung Carcinoma4.3[1]
TE671Medulloblastoma6.5[1]
HT-29Colon Adenocarcinoma7.0[1]
SiHaCervical Cancer8.42 ± 0.76[2]
MCF-7Breast Cancer9.54 ± 0.82[2]
GLC-82Non-small Cell Lung Cancer6.07 ± 0.45[3]
Costunolide HCT116Colon CancerNot explicitly stated, but effective[4]
MDA-MB-231-LucBreast CancerNot explicitly stated, but effective[4]
OAW42-AMultidrug-resistant Ovarian Cancer25[5]
A431Skin Cancer0.8[6]
H1299Non-small Cell Lung Cancer23.93[7][8]
Helenalin GLC4Small Cell Lung Carcinoma0.44[9]
COLO 320Colorectal Cancer1.0[9]
T47D (24h)Breast Cancer4.69[10]
T47D (48h)Breast Cancer3.67[10]
T47D (72h)Breast Cancer2.23[10]

Experimental Protocols for Validation

To statistically validate the anticancer effects of this compound, a series of in vitro experiments are essential. The following are detailed protocols for key assays.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Formazan (B1609692) Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanism of Action: Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis signaling pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.

  • Protein Quantification: Determine the protein concentration using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Potential Signaling Pathways

Germacranolide sesquiterpene lactones are known to exert their anticancer effects by modulating various signaling pathways involved in cell survival and apoptosis. Based on studies of related compounds, this compound is likely to target pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway plays a crucial role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and inhibiting apoptosis.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimulus Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Leads to Degradation of IκB NFkB NF-κB (p50/p65) IkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB->IkB_NFkB Gene_Transcription Gene Transcription (Anti-apoptotic proteins, Pro-inflammatory cytokines) Nucleus->Gene_Transcription Initiates Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition This compound This compound (Proposed Action) This compound->IKK Inhibits IkB_NFkB->NFkB Releases MAPK_Signaling_Pathway Extracellular_Signal Extracellular Signal (Growth Factors, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Activates Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Survival, Apoptosis) Transcription_Factors->Cellular_Response Regulates This compound This compound (Proposed Action) This compound->Raf Inhibits

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.